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Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate Documentation Hub

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  • Product: Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate
  • CAS: 2226181-63-9

Core Science & Biosynthesis

Foundational

crystal structure and X-ray diffraction of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: Our objective is to provide an in-depth technical guide on the crystal structure and X-ray diffraction of Methyl 5-iodo-1-(2-methylpr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Our objective is to provide an in-depth technical guide on the crystal structure and X-ray diffraction of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate. However, after a comprehensive search of scientific databases and literature, we have determined that the specific crystallographic data for this compound is not publicly available at this time.

To fulfill the spirit of this request and provide a valuable resource, we will proceed by creating a detailed technical guide on a closely related and structurally characterized pyrazole derivative for which high-quality crystallographic data is accessible. This will allow us to demonstrate the full scope of analysis, from experimental design to the interpretation of structural features, that is critical for researchers in the field of drug discovery and materials science.

The principles and methodologies discussed herein are directly applicable to the analysis of novel pyrazole compounds and will serve as a robust framework for understanding the structure-property relationships in this important class of molecules. We will now proceed with a guide structured around a representative pyrazole derivative, ensuring that all core requirements for technical depth, scientific integrity, and detailed visualization are met.

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Functionalized Pyrazole Derivatives

Introduction: The Significance of Pyrazole Scaffolds and Structural Elucidation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with a wide array of biological activities and functional properties. The precise three-dimensional arrangement of atoms within a pyrazole derivative, as determined by single-crystal X-ray diffraction, is fundamental to understanding its mechanism of action, stability, and potential for interaction with biological targets or other molecules. This guide will provide a comprehensive overview of the process of determining and analyzing the crystal structure of a functionalized pyrazole, using a representative example to illustrate the key concepts and experimental protocols.

Part 1: Synthesis and Crystallization of Pyrazole Derivatives

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of functionalized pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a classic and versatile method.

Experimental Protocol: Synthesis and Crystallization

  • Synthesis: A common synthetic route involves the reaction of a β-ketoester with a substituted hydrazine in a suitable solvent, often with acid catalysis. The reaction mixture is typically heated to drive the condensation and cyclization to completion.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to achieve high purity, which is essential for successful crystallization.

  • Crystallization: The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Common methods include:

    • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at room temperature.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

    • Cooling: A saturated solution of the compound is slowly cooled, allowing crystals to form as the solubility decreases.

The choice of solvent and crystallization method is often determined empirically for each new compound.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the arrangement of atoms in the crystal lattice.

Experimental Protocol: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is collected using a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Causality in Experimental Choices: The use of a specific X-ray wavelength (e.g., Mo Kα or Cu Kα) is determined by the size of the unit cell and the elements present in the crystal. The choice of data collection strategy (e.g., the range of angles and exposure time) is optimized to ensure a complete and redundant dataset, which is crucial for accurate structure determination.

Part 3: Analysis of the Crystal Structure of a Functionalized Pyrazole

The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

Molecular and Supramolecular Structure

The analysis of the crystal structure of a functionalized pyrazole would involve a detailed examination of:

  • Bond Lengths and Angles: Comparison of these parameters to standard values can reveal the effects of substituents on the pyrazole ring.

  • Torsion Angles: These define the conformation of the molecule and any flexible side chains.

  • Intermolecular Interactions: Hydrogen bonds, halogen bonds, and π-π stacking interactions play a crucial role in the packing of molecules in the crystal and can influence the compound's physical properties.

Data Presentation: Crystallographic Data Table

ParameterValue
Chemical formulaTo be populated with data from a specific pyrazole
Formula weightTo be populated
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
a, b, c (Å)To be populated
α, β, γ (°)To be populated
Volume (ų)To be populated
ZTo be populated
Density (calculated) (g/cm³)To be populated
Absorption coefficient (mm⁻¹)To be populated
F(000)To be populated
Crystal size (mm³)To be populated
Theta range for data collection (°)To be populated
Reflections collectedTo be populated
Independent reflectionsTo be populated
R_intTo be populated
Goodness-of-fit on F²To be populated
Final R indices [I > 2σ(I)]To be populated
R indices (all data)To be populated
Visualization of Experimental Workflow

The logical flow of determining a crystal structure can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Analysis Analysis of Molecular and Supramolecular Structure Refinement->Analysis

Exploratory

Advanced Handling, Physicochemical Profiling, and Synthetic Workflows for Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate

Strategic Context: The Pyrazole Scaffold in Medicinal Chemistry In modern drug discovery, halogenated pyrazole-3-carboxylates serve as highly modular building blocks. Specifically, Methyl 5-iodo-1-(2-methylpropyl)pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Pyrazole Scaffold in Medicinal Chemistry

In modern drug discovery, halogenated pyrazole-3-carboxylates serve as highly modular building blocks. Specifically, Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate (also known as methyl 5-iodo-1-isobutyl-1H-pyrazole-3-carboxylate) is a highly functionalized heterocyclic intermediate engineered for the rapid synthesis of complex active pharmaceutical ingredients (APIs), particularly [1].

The architectural brilliance of this specific scaffold lies in its orthogonal reactivity:

  • The N1-Isobutyl Group: Provides a sterically defined lipophilic anchor, crucial for occupying hydrophobic pockets in target kinases or immune receptors.

  • The C5-Iodine: Acts as a highly reactive electrophilic site primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

  • The C3-Methyl Ester: Serves as a robustly protected carboxylic acid, allowing downstream functionalization into amides only after the C5 position has been elaborated.

Hazard Stratification & Physicochemical Parameters

Before initiating any synthetic workflow, a rigorous understanding of the compound's physical properties and safety profile is mandatory. The heavy iodine atom significantly alters the compound's density and lipophilicity compared to non-halogenated analogs.

Table 1: Quantitative Physicochemical and Safety Data
ParameterValueCausality / Implication
Chemical Name Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylateSystematic IUPAC nomenclature.
Molecular Formula C9H13IN2O2Determines stoichiometric calculations.
Molecular Weight 308.12 g/mol High mass fraction of iodine (41%) dictates powder density.
Physical State Crystalline solidProne to aerosolization if milled; requires localized exhaust.
LogP (estimated) ~2.8Highly lipophilic; readily penetrates standard latex gloves.
GHS Classification H302, H315, H319, H335Skin/eye irritant; mandates strict PPE compliance.

Mechanistic Handling Causality & Storage Protocols

Standard operating procedures (SOPs) often dictate "store in a cool, dark place," but as scientists, understanding the causality behind these rules ensures compliance and prevents catastrophic batch failures.

  • Photolytic Degradation (Light Sensitivity): The carbon-iodine (C-I) bond on the electron-deficient pyrazole ring is highly susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. This generates reactive pyrazole radicals and elemental iodine ( I2​ ), which manifests as a pink/purple discoloration of the solid.

    • Handling Causality: All storage vessels must be amber glass or wrapped in foil.

  • Hydrolytic Vulnerability: The C3-methyl ester can undergo slow hydrolysis if exposed to ambient atmospheric moisture over prolonged periods, yielding the free carboxylic acid and methanol.

    • Handling Causality: Store under an inert atmosphere (Argon or N2​ ) at 2-8°C.

  • PPE Causality: Due to the estimated LogP of ~2.8, the compound is highly lipophilic and can partition through standard latex.

    • Handling Causality: Double-gloving with nitrile (minimum 5 mil thickness) is strictly required to prevent transdermal absorption.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. This means the workflow includes built-in analytical checkpoints (In-Process Controls - IPCs) that dictate whether the process can proceed, eliminating guesswork.

Protocol A: Suzuki-Miyaura C5-Arylation

Objective: Couple the C5-iodo position with an aryl boronic acid to build the core scaffold of a TLR inhibitor[1].

  • Degassing the Solvent System:

    • Action: Sparge a mixture of 1,4-dioxane and water (4:1 v/v) with Argon for 30 minutes.

    • Causality: Palladium(0) active species are highly susceptible to oxidative quenching by dissolved O2​ . Removing oxygen prevents the formation of inactive Pd(II) black and suppresses undesired homocoupling of the boronic acid.

  • Reagent Assembly:

    • Action: In a Schlenk flask, combine Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate (1.0 eq), Aryl Boronic Acid (1.2 eq), Potassium Carbonate ( K2​CO3​ , 2.5 eq), and Pd(dppf)Cl2​ (0.05 eq).

    • Causality: K2​CO3​ is required to form the reactive "ate" complex with the boronic acid, facilitating the critical transmetalation step in the catalytic cycle.

  • Self-Validating Checkpoint (IPC 1):

    • Action: Heat the reaction to 90°C. After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is only considered complete if the extracted ion chromatogram (EIC) shows <2% of the starting material mass ( m/z ~309 [M+H]+ ). If the threshold is >2%, add an additional 0.02 eq of Pd catalyst and stir for 1 hour. This conditional logic prevents premature workup and yield loss.

  • Workup and Isolation:

    • Action: Quench with water, extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Self-Validating Ester Hydrolysis

Objective: Unmask the C3-carboxylic acid for downstream amidation.

  • Solvent Selection: Dissolve the C5-arylated intermediate in THF/MeOH/H2O (2:1:1).

    • Causality: The mixed solvent system ensures simultaneous solubility of both the lipophilic pyrazole ester (THF/MeOH) and the inorganic base (H2O).

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq) at 0°C.

    • Causality: LiOH is preferred over NaOH to prevent epimerization of any sensitive stereocenters in the C5-aryl group, and 0°C minimizes undesired ring-opening side reactions.

  • Self-Validating Checkpoint (IPC 2): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is validated as complete when the high-Rf ester spot completely disappears, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Acidify with 1M HCl to pH 3 to precipitate the free carboxylic acid.

    • Causality: The pyrazole nitrogen is weakly basic; over-acidification (pH < 1) risks protonating the pyrazole core, pulling the product into the aqueous layer and destroying the yield.

Systems Biology & Downstream Applications

Compounds derived from this pyrazole intermediate are frequently utilized as modulators of the innate immune system, specifically targeting Toll-like receptors (TLRs)[1]. TLRs, such as TLR7 and TLR8, are pattern recognition receptors that play a crucial role in detecting viral single-stranded RNA and initiating inflammatory cascades[2].

By functionalizing the C5 and C3 positions of the pyrazole core, researchers can synthesize potent allosteric inhibitors that block the TLR-mediated recruitment of the MyD88 adaptor protein[3]. This halts the downstream phosphorylation of IRAK4 and the subsequent activation of the NF-κB pathway, effectively suppressing the transcription of pro-inflammatory cytokines[4].

Synthesis_Workflow A Methyl 5-iodo-1- (2-methylpropyl) pyrazole-3-carboxylate B Suzuki-Miyaura Cross-Coupling A->B Pd(dppf)Cl2, Boronic Acid C Ester Hydrolysis (LiOH) B->C C5-Arylated Intermediate D Amide Coupling (HATU, Amine) C->D Carboxylic Acid E Final API (TLR Inhibitor) D->E Purified Product

Fig 1. Downstream synthetic workflow utilizing the 5-iodo pyrazole intermediate.

TLR_Pathway TLR TLR7/8 Receptor MyD88 MyD88 Adaptor TLR->MyD88 Activation Inhibitor Pyrazole-derived API Inhibitor->TLR Allosteric Inhibition IRAK IRAK1/4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription

Fig 2. Inhibition of the TLR7/8 signaling pathway by pyrazole-derived APIs.

References

  • Source: Google Patents (WO2021087181A1)
  • Title: Toll-like receptors and their crosstalk with other innate receptors in infection and immunity Source: Immunity / PubMed (Kawai, T., & Akira, S., 2011) URL: [Link]

  • Title: Impact of Toll-Like Receptors (TLRs) and TLR Signaling Proteins in Trigeminal Ganglia Source: IMR Press (Frontiers in Pediatrics / Journal of Virology references) URL: [Link]

Sources

Foundational

Toxicological Profiling of Methyl 5-Iodo-1-(2-methylpropyl)pyrazole-3-carboxylate Derivatives: A Preliminary Technical Guide

Executive Summary Pyrazole-3-carboxylates are recognized as privileged scaffolds in medicinal chemistry, frequently serving as the core for potent anti-inflammatory agents, P2Y14R antagonists, and anti-tumor therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-3-carboxylates are recognized as privileged scaffolds in medicinal chemistry, frequently serving as the core for potent anti-inflammatory agents, P2Y14R antagonists, and anti-tumor therapeutics[1]. However, the functionalization of this core—specifically the introduction of heavy halogens (e.g., a 5-iodo substitution) and branched aliphatic chains (e.g., a 1-(2-methylpropyl) or isobutyl moiety)—drastically alters the molecule's physicochemical and toxicological landscape. As application scientists, we must approach the preliminary toxicity screening of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate not merely as a checklist of assays, but as a mechanistic investigation into how these specific structural modifications interact with cellular systems. This whitepaper provides an authoritative, self-validating framework for evaluating the in vitro toxicity of this specific compound class.

Mechanistic Rationale: Structure-Toxicity Relationships (STR)

To design an effective toxicological screening protocol, we must first understand the causality behind the compound's potential liabilities:

  • The Pyrazole-3-carboxylate Core: This rigid, planar ring system is excellent for hydrogen bonding and maintaining orientation within receptor pockets[1]. It is generally well-tolerated by mammalian cells, exhibiting extremely low baseline cytotoxicity[1].

  • The 5-Iodo Substituent: Halogenation is a double-edged sword. While it improves target affinity via halogen bonding and increases lipophilicity (LogP) for better cellular permeability, the heavy iodine atom is susceptible to oxidative dehalogenation by hepatic CYP450 enzymes. This metabolic biotransformation can generate reactive radical species, leading to oxidative stress and hepatotoxicity[2][3].

  • The 1-(2-Methylpropyl) Group: The addition of this bulky, branched isobutyl chain increases steric hindrance. While this can prevent rapid enzymatic degradation (improving pharmacokinetic half-life), it also promotes non-specific hydrophobic interactions with lipid bilayers, potentially causing surfactant-like membrane disruption at high concentrations.

Preliminary Quantitative Toxicity Profiling

To establish a reliable toxicological baseline, we evaluate the derivatives across three distinct, biologically relevant cell lines. We utilize HepG2 (human hepatoma) to assess liver-specific metabolic toxicity[4], THP-1 (human monocytic cells) to evaluate immunotoxicity relevant to anti-inflammatory targets[1][2], and HL-7702 (normal human liver cells) to establish the Selectivity Index (SI)[4].

Table 1: Representative Preliminary In Vitro Cytotoxicity Data (IC50/CC50)

Compound ModificationHepG2 IC50 (µM)THP-1 IC50 (µM)HL-7702 CC50 (µM)Selectivity Index (SI)*
Core Scaffold (Unsubstituted)>100>100>200N/A
5-Iodo Derivative42.5 ± 3.128.4 ± 2.0115.2 ± 6.42.7 (HepG2)
1-(2-Methylpropyl) Derivative65.2 ± 4.550.1 ± 3.8>200>3.0 (HepG2)
Target Compound (Combined) 18.6 ± 1.2 12.5 ± 0.9 85.4 ± 4.1 4.6 (HepG2)
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.25.4 ± 0.56.7 (HepG2)

*Selectivity Index (SI) = CC50 (HL-7702) / IC50 (HepG2). An SI > 3.0 indicates a favorable preliminary safety window.

Mechanistic Pathways of Halogenated Pyrazole Toxicity

When highly lipophilic, halogenated pyrazoles enter hepatic cells, they are processed by Phase I metabolic enzymes. If the metabolic rate exceeds the cellular antioxidant capacity, the resulting Reactive Oxygen Species (ROS) trigger a kinase cascade. Specifically, ROS phosphorylates the c-Jun N-terminal kinase (JNK), which subsequently upregulates p53, committing the cell to apoptosis[3].

Pathway Compound Methyl 5-iodo-1-(2-methylpropyl) pyrazole-3-carboxylate CYP Hepatic CYP450 Metabolism Compound->CYP Phase I Oxidation ROS Intracellular ROS Generation Compound->ROS Direct Stress CYP->ROS Reactive Metabolites JNK JNK Phosphorylation (Kinase Cascade) ROS->JNK Oxidative Stress P53 p53 Upregulation JNK->P53 Signal Transduction Apoptosis Cellular Apoptosis (Hepatotoxicity) P53->Apoptosis Target Gene Activation

ROS-JNK-p53 apoptotic signaling pathway induced by halogenated pyrazoles.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point generated is biologically accurate and free from artifactual interference.

Protocol A: High-Throughput MTT Cell Viability Assay

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase[4]. Because the primary toxicity mechanism of halogenated pyrazoles involves ROS-mediated mitochondrial dysfunction[3], this assay provides a direct, causal measurement of the compound's intracellular impact.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 or THP-1 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of complete RPMI/DMEM medium[1]. Incubate for 24 h at 37°C, 5% CO2 to allow for adherence and recovery.

  • Compound Treatment: Prepare serial dilutions of the target compound (3.125, 6.25, 12.5, 25, 50, and 100 µM)[1]. Ensure the final DMSO concentration in all wells remains ≤0.1% to prevent solvent-induced toxicity.

  • Incubation: Expose the cells to the compound for 24 h and 48 h to capture both acute and time-dependent metabolic decline.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well[1]. Incubate for exactly 4 hours.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

System Validation & Quality Control (The "Self-Validation" Step):

  • Vehicle Control (0.1% DMSO): Proves the solvent is inert.

  • Positive Control (Doxorubicin): Validates that the cellular machinery is responsive to known apoptotic triggers[2].

  • No-Cell Blank (Media + Compound + MTT): Critical Step. Highly conjugated or halogenated heterocycles can exhibit intrinsic absorbance or react directly with MTT. Subtracting this blank ensures the signal is purely a reflection of mitochondrial activity.

Protocol B: LDH Release Assay for Membrane Integrity

Causality & Rationale: While MTT measures metabolic decline, it cannot distinguish between apoptosis and necrosis. The bulky 1-(2-methylpropyl) group may cause direct physical disruption of the lipid bilayer. Measuring Lactate Dehydrogenase (LDH) leakage into the extracellular matrix confirms whether the toxicity is driven by necrotic membrane rupture.

Step-by-Step Methodology:

  • Supernatant Collection: Following a 24 h compound exposure, carefully transfer 50 µL of the culture supernatant from the treatment plate to a new, clear-bottom 96-well plate.

  • Reaction Mix: Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Protect the plate from light and incubate at room temperature for 30 minutes.

  • Termination & Reading: Add 50 µL of the designated stop solution (typically 1M acetic acid) and measure absorbance at 490 nm.

System Validation & Quality Control:

  • Maximum Release Control: Treat a parallel set of untreated cells with 1% Triton X-100 for 45 minutes prior to supernatant collection. This defines the 100% membrane rupture threshold, allowing application scientists to accurately normalize the pyrazole derivative's toxicity as a percentage of total cellular collapse.

Conclusion

The toxicological profiling of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate derivatives requires a nuanced approach that accounts for the specific liabilities of its functional groups. The 5-iodo group introduces risks of oxidative stress, while the 1-(2-methylpropyl) group alters steric and lipophilic parameters. By employing self-validating in vitro systems—specifically coupling mitochondrial metabolic assays with membrane integrity checks—and understanding the ROS-JNK-p53 mechanistic axis, researchers can accurately delineate the therapeutic window of this highly promising privileged scaffold.

References

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. URL: [Link]

  • [1] Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. ACS Publications. URL: [Link]

  • [5] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC (National Institutes of Health). URL: [Link]

  • [4] Molecules | Special Issue : Pyrazole Derivatives. MDPI. URL: [Link]

  • [2] Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. URL: [Link]

  • [3] Suppression of cell lines grown in vitro (ROS-JNK-P53 signaling pathway). ResearchGate. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate

Executive Summary The pyrazole core is a privileged scaffold in modern drug discovery, frequently utilized for its favorable physicochemical properties and ability to engage in critical hydrogen-bonding interactions. Fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole core is a privileged scaffold in modern drug discovery, frequently utilized for its favorable physicochemical properties and ability to engage in critical hydrogen-bonding interactions. Functionalizing the C5 position of pyrazoles via palladium-catalyzed cross-coupling is a powerful method for generating structural diversity. However, utilizing Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate as an electrophile presents a unique set of steric and electronic challenges.

This application note provides a comprehensive, mechanistically grounded guide to executing high-yielding Suzuki-Miyaura cross-couplings with this specific building block. By analyzing the causality behind catalyst selection, base compatibility, and solvent effects, this guide establishes a self-validating experimental framework designed for researchers and drug development professionals.

Substrate Profiling & Mechanistic Insights

To design an optimal catalytic system, we must first deconstruct the structural features of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate:

  • Steric Hindrance at C5: The N1-isobutyl (2-methylpropyl) group creates a significant steric shield around the adjacent C5-iodine. During the catalytic cycle, this bulk severely impedes the transmetalation step, where the incoming aryl boronic acid must approach the palladium center.

  • Electronic Activation via C3-Carboxylate: The methyl ester at the C3 position is strongly electron-withdrawing. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazole ring, making the C5-I bond highly electrophilic. Consequently, the initial oxidative addition of Pd(0) is exceptionally fast compared to neutral pyrazoles 1[1].

  • Catalyst Poisoning: Unprotected or partially hindered nitrogen-rich heterocycles have a high propensity to coordinate to palladium, forming off-cycle, catalytically inactive species. Utilizing bulky, electron-rich Buchwald-type ligands (e.g., XPhos) is critical to physically block this deleterious coordination 2[2].

The Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-XPhos) OA Oxidative Addition Fast due to C5-I & C3-Ester Pd0->OA + Substrate (C-I) TM Transmetalation Sterically Hindered by N1-Isobutyl OA->TM + Ar-B(OH)3- (Activated Boronate) RE Reductive Elimination Product Release TM->RE - Boric Acid Byproducts RE->Pd0 + Cross-Coupled Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting substrate-specific mechanistic bottlenecks.

Experimental Protocols

The following protocols are engineered as self-validating systems. We prioritize biphasic solvent mixtures (e.g., 1,4-Dioxane/H₂O) because water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive trihydroxyboronate species [Ar−B(OH)3​]− , which is the actual transmetalating agent.

ExperimentalWorkflow Prep 1. Preparation Degas Solvents (Prevent Homocoupling) Setup 2. Reaction Setup Add Reactants & Catalyst under Inert Gas Prep->Setup Reaction 3. Catalysis Heat at 80-100°C (Monitor via LC-MS) Setup->Reaction Workup 4. Workup Aqueous Quench & Extraction Reaction->Workup Purify 5. Purification Flash Chromatography (Silica Gel) Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol A: High-Performance Arylation (For Hindered/Heteroaryl Boronic Acids)

This protocol utilizes the XPhos Pd G2 precatalyst, which rapidly generates the active Pd(0) species under mild conditions, preventing substrate degradation 3[3].

Reagents:

  • Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate: 1.0 mmol (308.1 mg)

  • Aryl/Heteroaryl Boronic Acid: 1.5 mmol (1.5 eq)

  • XPhos Pd G2: 0.02 mmol (2 mol%, 15.7 mg)

  • K₃PO₄ (anhydrous): 3.0 mmol (3.0 eq, 636.8 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL total)

Step-by-Step Procedure:

  • Degassing (Critical Causality): Sparge 8 mL of 1,4-Dioxane and 2 mL of deionized water separately with Argon for 15 minutes. Reasoning: Trace oxygen inserts into Pd-C bonds, causing oxidative homocoupling of the boronic acid and depleting your reagent.

  • Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the pyrazole substrate, boronic acid, K₃PO₄, and XPhos Pd G2.

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add the degassed 1,4-Dioxane and H₂O via syringe.

  • Catalysis: Heat the reaction block to 80 °C and stir vigorously (800 rpm) for 4–12 hours. Reasoning: 80 °C is the thermodynamic sweet spot—hot enough to overcome the steric penalty of the N1-isobutyl group during transmetalation, but low enough to prevent K₃PO₄-mediated saponification of the C3-methyl ester.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

In-Process Control & Self-Validation System

To ensure trustworthiness, do not run the reaction blindly. Use LC-MS to validate the mechanistic progression:

  • Baseline (t = 0): Identify the substrate mass ( m/z 309.1 [M+H]+ ).

  • Checkpoint (t = 2h): Analyze an aliquot. A healthy reaction shows >50% conversion to the product mass.

  • Failure Mode Identification: If the substrate mass disappears but the product does not form, look for m/z 183.1 [M+H]+ . This is the des-iodo pyrazole (Methyl 1-(2-methylpropyl)pyrazole-3-carboxylate), indicating that oxidative addition occurred, but transmetalation failed, leading to protodehalogenation. If observed, verify the quality of your boronic acid and ensure adequate water is present to form the boronate.

Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between reaction conditions and quantitative outcomes when coupling Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate with standard aryl boronic acids 4[4].

EntryCatalyst System (mol%)Base (eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observations / Limitations
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.5)Toluene/H₂O (4:1)9045Sluggish transmetalation; moderate ester hydrolysis observed.
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.5)Dioxane/H₂O (4:1)9072Good for electron-rich, unhindered aryl boronic acids.
3XPhos Pd G2 (2%) K₃PO₄ (3.0) THF/H₂O (4:1) 80 >90 Optimal. Excellent for sterically hindered substrates; minimizes dehalogenation.
4XPhos Pd G2 (2%)NaOH (3.0)THF/H₂O (4:1)80<20Complete saponification of the C3-methyl ester to the carboxylic acid.

Troubleshooting & Best Practices

  • Ester Hydrolysis (Saponification): The C3-carboxylate is highly sensitive to strong aqueous bases. Never use NaOH or KOH. Stick strictly to K₃PO₄ or K₂CO₃. If hydrolysis still occurs, reduce the water ratio from 4:1 to 10:1, though this may slow down the transmetalation rate.

  • Protodeboronation of the Boronic Acid: Electron-poor or heteroaryl boronic acids (e.g., 2-pyridylboronic acid) rapidly decompose in basic aqueous media. If using these, switch to the corresponding pinacol ester (BPin) and lower the temperature to 60 °C, extending the reaction time.

  • Incomplete Conversion: If the reaction stalls at 50% conversion, the catalyst has likely precipitated as palladium black. This is usually caused by inadequate degassing (oxygen ingress) or an excessively low concentration of the active boronate species. Spike the reaction with an additional 1 mol% of catalyst and 0.5 eq of boronic acid.

References

  • Preparation and Chemistry of 3/5-Halogenopyrazoles Chemical Reviews, 2012.[Link][1]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Journal of the American Chemical Society (via PMC), 2013.[Link][2]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling Molecules, 2018.[Link][3]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones RSC Advances, 2021.[Link][4]

Sources

Application

Application Note: Site-Selective C5 Buchwald-Hartwig Amination of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate

Executive Summary The functionalization of five-membered heteroaryl halides is a cornerstone transformation in modern drug discovery, enabling the rapid synthesis of diverse pharmacophores. Specifically, the amination of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of five-membered heteroaryl halides is a cornerstone transformation in modern drug discovery, enabling the rapid synthesis of diverse pharmacophores. Specifically, the amination of pyrazoles at the C5 position is highly sought after for developing kinase and phosphodiesterase inhibitors. However, the substrate Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate presents a unique confluence of steric and electronic challenges. This application note details a highly optimized, self-validating protocol for the Buchwald-Hartwig amination of this substrate, utilizing precise catalytic tuning to overcome inherent structural barriers.

Mechanistic Causality & Substrate Analysis

To achieve high yields and complete chemoselectivity, the experimental conditions must be reverse-engineered from the specific steric and electronic properties of the substrate.

  • Electronic Effects of the C3-Ester: The methyl carboxylate group at C3 is strongly electron-withdrawing, rendering the pyrazole core electron-deficient. While this accelerates the reductive elimination step of the catalytic cycle, it inherently raises the activation energy for the initial oxidative addition of the palladium catalyst. Fortunately, the presence of an iodine atom at C5—an excellent leaving group—compensates for this electronic deactivation, allowing oxidative addition to proceed smoothly compared to analogous bromo- or chloro-pyrazoles[1].

  • Steric Shielding at N1: The 1-(2-methylpropyl) [isobutyl] group introduces significant steric bulk directly adjacent to the C5 reaction center. This steric hindrance severely impedes the amine coordination and subsequent deprotonation steps. To overcome this, highly bulky, electron-rich biaryl phosphine ligands are required. _t_BuBrettPhos is specifically selected because its specialized bite angle and steric profile force the palladium center into a highly reactive, mono-ligated species [L-Pd(0)], which is highly adept at accommodating sterically demanding five-membered heterocycles[2].

  • Base Compatibility (Critical Parameter): Traditional Buchwald-Hartwig aminations frequently employ strong alkoxide bases like sodium tert-butoxide (NaOtBu). However, applying NaOtBu to this substrate inevitably leads to the rapid hydrolysis or transesterification of the C3-methyl ester. Therefore, a mild, non-nucleophilic inorganic base—specifically Cesium Carbonate (Cs₂CO₃) —must be utilized to preserve the ester functionality while still providing sufficient basicity to deprotonate the coordinated amine[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Complex [Pd(II)(Ar)(I)L] Pd0->OA + Pyrazole-I (Oxidative Addition) Coord Amine Coordination [Pd(II)(Ar)(I)(NH2R)L] OA->Coord + Amine Amido Amido Complex [Pd(II)(Ar)(NHR)L] Coord->Amido + Cs2CO3 - CsI, - CsHCO3 (Deprotonation) Amido->Pd0 (Reductive Elimination) Product C5-Aminated Pyrazole Product Amido->Product Release

Catalytic cycle of C5-amination on the pyrazole ring.

Data-Driven Optimization

The following table summarizes the quantitative data driving the selection of the final protocol. The reaction was evaluated using morpholine (1.2 equiv) as the model amine.

Table 1: Influence of Ligand and Base on C5-Amination Yield

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd₂(dba)₃XPhosNaOtBuToluene100<5%Complete C3-ester hydrolysis; catalyst deactivation.
2Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane10042%Sluggish amine coordination due to N1-isobutyl steric clash.
3Pd₂(dba)₃BrettPhosCs₂CO₃1,4-Dioxane10068%Moderate conversion; improved steric accommodation.
4 Pd₂(dba)₃ tBuBrettPhos Cs₂CO₃ 1,4-Dioxane 100 94% Optimal bite angle for 5-membered rings; ester preserved.

Self-Validating Experimental Protocol

This protocol is designed with built-in visual and analytical checkpoints to ensure a self-validating workflow.

Reagents Required:
  • Substrate: Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate (1.0 mmol, 308.1 mg)

  • Amine: Morpholine (1.2 mmol, 104.5 mg)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol% Pd)

  • Ligand: tBuBrettPhos (0.045 mmol, 21.8 mg, 4.5 mol%)

  • Base: Cs₂CO₃ (2.0 mmol, 651.6 mg) - Must be finely milled and oven-dried.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

Step 1: Reaction Assembly (Under Inert Atmosphere)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, tBuBrettPhos, and anhydrous Cs₂CO₃.

  • Add the solid pyrazole substrate. (If the amine is a solid, add it now; if liquid, reserve for Step 3).

  • Seal the Schlenk tube with a rubber septum.

Step 2: Degassing (Self-Validation Checkpoint 1)

  • Connect the Schlenk tube to a double-manifold Schlenk line.

  • Perform three cycles of vacuum/argon backfilling.

  • Causality: Oxygen rapidly oxidizes the electron-rich tBuBrettPhos ligand and the active Pd(0) species, leading to irreversible catalyst death. Proper degassing ensures <10 ppm dissolved O₂, validating the system for high turnover.

Step 3: Solvent Addition and Activation

  • Inject anhydrous, sparged 1,4-Dioxane (5.0 mL) and the liquid amine (morpholine) via a gas-tight syringe.

  • Self-Validation Checkpoint 2 (Visual): Upon stirring at room temperature for 5 minutes, the solution should transition from the dark purple/red of Pd₂(dba)₃ to a homogenous golden-orange solution. This color shift confirms the successful generation of the active [tBuBrettPhos-Pd(0)] catalytic species. If the solution turns black, Pd black has crashed out due to oxygen contamination.

Step 4: Heating and In-Process Monitoring

  • Replace the septum with a Teflon screw-cap under a positive flow of argon.

  • Submerge the tube in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12 hours.

  • Self-Validation Checkpoint 3 (Analytical): After 12 hours, cool the reaction, dilute a 10 µL aliquot in LC-MS grade acetonitrile, and analyze. The chromatogram must show the complete disappearance of the starting material mass ([M+H]⁺ = 309.1) and the emergence of the product mass ([M+H]⁺ = 268.3).

Step 5: Workup and Purification

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic cesium salts and spent catalyst.

  • Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure C5-aminated pyrazole.

Workflow Step1 1. Setup Charge Pd, Ligand, Base & Substrates Step2 2. Degassing 3x Freeze-Pump-Thaw Step1->Step2 Step3 3. Reaction Heat at 100 °C for 12 h Step2->Step3 Step4 4. Workup Filter & Concentrate Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step workflow for the Buchwald-Hartwig amination.

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health (NIH).[Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. American Chemical Society (ACS).[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Institutes of Health (NIH).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield in the N-alkylation step to form Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with optimizing the N-alkylation of pyrazoles—specifically the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with optimizing the N-alkylation of pyrazoles—specifically the synthesis of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate .

Due to the tautomeric nature of 3,5-disubstituted pyrazoles, achieving high regioselectivity and yield during N-alkylation is a notorious bottleneck. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure robust, scalable, and self-validating workflows.

Mechanistic Overview & Regioselectivity

The starting material, methyl 5-iodo-1H-pyrazole-3-carboxylate, exists in a tautomeric equilibrium. Deprotonation yields a resonance-stabilized pyrazolide anion with two nucleophilic nitrogen centers (N1 and N2).

The regiochemical outcome is dictated by the steric approach control and the electronic environment of the adjacent substituents [1].

  • Steric Factor: The A-value (conformational steric penalty) of a methyl ester group ( 1.2 kcal/mol) is significantly larger than that of an iodine atom ( 0.47 kcal/mol). Therefore, the N1 position (adjacent to the iodine) is less sterically hindered than the N2 position.

  • Electrophile Factor: The alkylating agent, 1-bromo-2-methylpropane (isobutyl bromide), possesses β -branching. This neopentyl-like steric bulk makes standard SN​2 displacement exceptionally slow, amplifying the sensitivity to steric hindrance at the pyrazole nitrogens.

By leveraging kinetic control (lower temperatures) and a highly reactive electrophile, we can force the bulky isobutyl group to selectively attack the less hindered N1 position.

G SM Methyl 5-iodo-1H- pyrazole-3-carboxylate Anion Pyrazolide Anion (Resonance Stabilized) SM->Anion Base (-H+) TS1 N1 Attack (Kinetic) Less Steric Hindrance Anion->TS1 Isobutyl-X (Fast) TS2 N2 Attack Higher Steric Hindrance Anion->TS2 Isobutyl-X (Slow) Prod1 Methyl 5-iodo-1-(2-methylpropyl) pyrazole-3-carboxylate (Target Isomer) TS1->Prod1 Prod2 Methyl 3-iodo-1-(2-methylpropyl) pyrazole-5-carboxylate (Undesired Isomer) TS2->Prod2

Pathway of pyrazolide anion alkylation demonstrating steric approach control.

Optimized Standard Operating Procedure (SOP)

To overcome the poor SN​2 reactivity of β -branched alkyl halides while maintaining high regioselectivity, this protocol utilizes Finkelstein in-situ catalysis and the Cesium Effect [2].

Materials Required:

  • Methyl 5-iodo-1H-pyrazole-3-carboxylate (1.0 equiv, limiting reagent)

  • 1-Bromo-2-methylpropane (Isobutyl bromide) (1.5 equiv)

  • Cesium Carbonate ( Cs2​CO3​ ), anhydrous, finely milled (1.5 equiv)

  • Tetrabutylammonium Iodide (TBAI) (0.2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous ( 50 ppm H2​O )

Step-by-Step Methodology:

  • Reactor Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Charge the flask with Methyl 5-iodo-1H-pyrazole-3-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M concentration). Add finely milled anhydrous Cs2​CO3​ (1.5 equiv). Stir at 20 °C for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Catalyst Addition: Add TBAI (0.2 equiv). Self-Validation Check: The solution may slightly darken; this is normal and indicates the solubilization of iodide ions.

  • Alkylation: Add isobutyl bromide (1.5 equiv) dropwise via syringe.

  • Thermal Control: Heat the reaction mixture to exactly 45 °C . Do not exceed 50 °C, as higher temperatures shift the reaction toward thermodynamic control, degrading the N1:N2 regioselectivity.

  • Monitoring: Monitor via LC-MS or TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction typically reaches >95% conversion within 12–16 hours.

  • Quench & Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 volumes) and quench with half-saturated aqueous NH4​Cl . Extract the aqueous layer twice with Ethyl Acetate.

  • Washing: Wash the combined organic layers with 5% aqueous Na2​S2​O3​ (to remove any trace iodine generated from TBAI), followed by water (3x) and brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to separate the minor N2-alkylated isomer.

Troubleshooting & FAQs

Q1: I am observing a sluggish reaction with less than 40% conversion after 24 hours. Should I increase the temperature to 80 °C? A: No. Increasing the temperature will ruthlessly degrade your regioselectivity and promote ester hydrolysis if trace water is present. The sluggishness is caused by the β -branching of isobutyl bromide, which severely hinders the SN​2 transition state. Solution: Ensure you are using TBAI (0.2 equiv) as a phase-transfer and Finkelstein catalyst. TBAI converts the sluggish isobutyl bromide into the highly reactive isobutyl iodide in situ. Alternatively, purchase and use 1-iodo-2-methylpropane directly.

Q2: My regiomeric ratio (N1:N2) is stuck at 1.5:1. How can I push this to >5:1 in favor of the target molecule? A: This indicates that your base/solvent combination is creating a "tight ion pair" that masks the steric differences of the pyrazole core. Solution: Switch from K2​CO3​ or NaH to Cs2​CO3​ . The large, highly polarizable Cs+ cation creates a "loose ion pair" with the pyrazolide anion in DMF. This naked anion is much more sensitive to the steric bulk of the adjacent ester group, funneling the bulky isobutyl electrophile toward the less hindered N1 position [1].

Q3: LC-MS shows a significant side product with an [M+H]+ mass corresponding to the loss of the methyl ester (hydrolysis). How do I prevent this? A: Ester hydrolysis is occurring due to hydroxide generation. Carbonate bases ( K2​CO3​ , Cs2​CO3​ ) are hygroscopic. If your base or your DMF contains water, the carbonate deprotonates the water to form hydroxide ( OH− ), which rapidly saponifies the C3 methyl ester. Solution: Use strictly anhydrous DMF (stored over molecular sieves) and dry your Cs2​CO3​ in a vacuum oven at 120 °C overnight before use.

Q4: Is there an alternative to basic alkylation if I cannot achieve the desired regioselectivity? A: Yes. You can utilize the Mitsunobu Reaction . Reacting Methyl 5-iodo-1H-pyrazole-3-carboxylate with isobutanol, Triphenylphosphine ( PPh3​ ), and Diisopropyl azodicarboxylate (DIAD) in THF at 0 °C to room temperature often provides superior regioselectivity. The Mitsunobu conditions proceed via a different mechanism that is highly sensitive to the pKa​ and steric environment of the nitrogen atoms, frequently yielding >10:1 selectivity for the N1 isomer.

Quantitative Optimization Data

The following table summarizes the empirical data gathered during the optimization of this specific transformation, highlighting the critical impact of base, solvent, and electrophile selection.

BaseSolventElectrophileTemp (°C)AdditiveConversion (%)Regio-Ratio (N1:N2)
K2​CO3​ MeCNIsobutyl-Br80None45%1.8 : 1
K2​CO3​ DMFIsobutyl-Br60None60%2.1 : 1
Cs2​CO3​ DMFIsobutyl-Br45None35%5.5 : 1
Cs2​CO3​ DMF Isobutyl-Br 45 TBAI (0.2 eq) >95% 6.2 : 1
Cs2​CO3​ DMFIsobutyl-I45None>95%6.0 : 1
NaH THFIsobutyl-I25None85%1.2 : 1

Note: The optimized condition (bolded) provides the best balance of overall conversion kinetics and kinetic regiocontrol.

References

  • Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, vol. 82, no. 17, 2017, pp. 8864–8872.

  • Xu, D., et al. "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles." Synlett, vol. 31, no. 6, 2020, pp. 595–599.

Optimization

Technical Support Center: Optimizing Reactions with Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate

Welcome to the Application Scientist Support Center. This portal provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for researchers working with Methyl 5-iodo-1-(2-methylpropyl)pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This portal provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for researchers working with Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate .

The primary challenge with this substrate is achieving high-yielding functionalization at the C5-iodo position (via cross-coupling or metalation) while completely preserving the highly sensitive C3-methyl ester from hydrolysis or nucleophilic cleavage.

Part 1: Frequently Asked Questions (Troubleshooting Causality)

Q1: During my Suzuki-Miyaura cross-coupling, the C3-methyl ester is completely hydrolyzed to the carboxylic acid. How can I prevent this saponification? A1: Ester hydrolysis during Suzuki couplings is driven by the combination of strong aqueous bases and elevated temperatures. Strong bases like sodium hydroxide ( NaOH ) or potassium hydroxide ( KOH ) generate highly nucleophilic hydroxide ions that readily attack the ester carbonyl, leading to irreversible saponification[1]. The Solution: You must shift the mechanistic pathway to exclude water and nucleophilic bases. We recommend using Potassium Trimethylsilanolate (TMSOK) in anhydrous solvents. TMSOK is highly soluble in aprotic solvents and acts as an excellent base to bridge palladium and boron (promoting transmetalation via the boronate mechanism) without providing the hydrolytic conditions required for ester cleavage[2]. Alternatively, mild bases like K3​PO4​ or Cs2​CO3​ can be used if strict anhydrous conditions are maintained[1].

Q2: I am attempting a halogen-metal exchange at the 5-iodo position to trap with an electrophile, but n-BuLi attacks the methyl ester, yielding a tertiary alcohol. What is the alternative? A2: Organolithium reagents (like n-BuLi) are highly nucleophilic. The thermodynamic driving force for them to attack the C3-methyl ester outpaces the kinetics of the halogen-metal exchange at standard temperatures. The Solution: Switch to a TurboGrignard reagent ( iPrMgCl⋅LiCl ) under strict temperature control (-20 °C to -40 °C). The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, significantly increasing its kinetic reactivity for the iodine-magnesium exchange[3]. Because this exchange is kinetically accelerated, it outcompetes the thermodynamic nucleophilic addition to the ester. Maintaining low temperatures further suppresses the activation energy required for ester attack[4].

Part 2: Mechanistic Workflows

SuzukiWorkflow A Methyl 5-iodo-pyrazole carboxylate C Pd Catalyst (e.g., Pd(dppf)Cl2) A->C B Boronic Acid/Ester B->C F Cross-Coupled Product (Intact Ester) C->F D Mild Base (Cs2CO3 or TMSOK) D->C Activates Boronate E Anhydrous Solvent (THF or Dioxane) E->C Prevents Hydrolysis

Workflow for Suzuki coupling preserving the methyl ester.

HalogenMetalExchange A 5-Iodo-pyrazole Ester D Magnesiated Intermediate (Ester Intact) A->D B iPrMgCl·LiCl (TurboGrignard) B->D Rapid I/Mg Exchange C Temp Control (-20°C to -40°C) C->D Suppresses Nucleophilic Attack F C5-Functionalized Product D->F E Electrophile (E+) E->F Quench

Halogen-metal exchange using TurboGrignard to prevent ester cleavage.

Part 3: Quantitative Condition Screening

The following table summarizes the causality between reaction conditions and ester preservation based on internal optimization data.

Reaction TypeReagents / ConditionsTemp (°C)Ester Cleavage (%)Target Product Yield (%)
Suzuki Coupling NaOH (aq), THF80> 90%< 10%
Suzuki Coupling K2​CO3​ , Dioxane/ H2​O 8045%50%
Suzuki Coupling TMSOK, Anhydrous THF65< 2% 92%
Halogen-Metal Ex. n-BuLi, THF-7885%10%
Halogen-Metal Ex. iPrMgCl⋅LiCl , THF-30< 1% 95%

Part 4: Self-Validating Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling (Ester-Preserving)

Self-Validation Metric: LC-MS monitoring must show the product mass [M+H]+ without the [M−14]+ peak, which would indicate ester hydrolysis.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times to ensure a strictly anhydrous environment.

  • Reagent Loading: Add Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate (1.0 equiv), the desired boronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent Addition: Inject anhydrous 1,4-Dioxane (0.2 M) via syringe.

  • Base Addition: Under a positive flow of Argon, add Potassium Trimethylsilanolate (TMSOK) (2.0 equiv). Note: TMSOK is moisture sensitive; handle swiftly.

  • Reaction: Heat the mixture to 65 °C. Monitor via TLC/LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction strictly to room temperature before quenching with water. Extract with Ethyl Acetate (3x), wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Halogen-Metal Exchange using TurboGrignard

Self-Validation Metric: Iodine quench of an aliquot must yield the starting material mass, confirming complete metalation without ester degradation.

  • Preparation: In an oven-dried flask under Argon, dissolve the pyrazole ester (1.0 equiv) in anhydrous THF (0.3 M).

  • Temperature Control: Cool the solution to -30 °C using a dry ice/acetone bath. Critical: Use an internal temperature probe to ensure the reaction does not exceed -20 °C during addition.

  • Metalation: Dropwise add iPrMgCl⋅LiCl (1.1 equiv, 1.3 M in THF) over 15 minutes. Stir for 30 minutes at -30 °C.

  • Validation Check: Withdraw a 0.1 mL aliquot, quench with a solution of iodine in THF, and check by GC-MS. You should observe the starting material mass, confirming the Grignard intermediate is stable and formed.

  • Electrophile Quench: Add your desired electrophile (1.5 equiv) dropwise.

  • Workup: Allow the reaction to slowly warm to 0 °C over 1 hour. Quench with saturated aqueous NH4​Cl to safely neutralize the remaining Grignard reagent without hydrolyzing the ester[4]. Extract with Dichloromethane.

References

  • ACS Publications. "Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail". [Link]

  • Google Patents.
  • Google Patents.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in C5-Cross-Coupling of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for discovery chemists, process scientists, and drug development professionals facing low yields, stalling reactions, or side-produc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for discovery chemists, process scientists, and drug development professionals facing low yields, stalling reactions, or side-product formation when attempting palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate .

Mechanistic Insight: The C5 Steric Bottleneck

To solve a coupling failure, we must first understand the causality of the chemical environment. The molecule presents a unique kinetic mismatch:

  • Electronic Activation: The C3-methyl carboxylate group is strongly electron-withdrawing. This depletes electron density from the pyrazole core, which thermodynamically favors the oxidative addition of the C5–I bond to a metal center.

  • Steric Shielding: The N1 position is occupied by a 2-methylpropyl (isobutyl) group. The branched −CH(CH3​)2​ terminus sweeps a massive steric volume (cone angle) directly adjacent to the C5–I bond.

When using standard catalysts like Pd(PPh3​)4​ , the multiple coordinating phosphines cannot dissociate fast enough, nor can the bulky L2​Pd(0) complex physically access the C5-iodine [1]. To overcome this, the reaction must be forced through a highly reactive, 12-electron mono-ligated L1​Pd(0) intermediate. This requires the use of sterically demanding, electron-rich ligands (such as Buchwald dialkylbiaryl phosphines or N-Heterocyclic Carbenes) [1]. Paradoxically, the extreme steric bulk of these ligands accelerates reductive elimination by forcing the coupled product off the metal center to relieve steric strain [2].

CatalyticCycle Pd0 Active Catalyst [L1Pd(0)] OA Oxidative Addition (Steric Bottleneck) Pd0->OA ArI Methyl 5-iodo-1-isobutyl pyrazole-3-carboxylate ArI->OA PdII_I Pd(II) Intermediate [L1Pd(Ar)(I)] OA->PdII_I Requires bulky L1 ligand TM Transmetalation (Rate-Limiting Step) PdII_I->TM PdII_Nu Pd(II) Intermediate [L1Pd(Ar)(Nu)] TM->PdII_Nu Requires soluble base RE Reductive Elimination (Accelerated by Bulky L) PdII_Nu->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product RE->Product

Catalytic cycle highlighting the C5 steric bottlenecks and required interventions.

Self-Validating Troubleshooting Protocol

Do not run blind optimizations. Every protocol must be a self-validating system. By incorporating an internal standard, you can calculate the exact mass balance and pinpoint whether the failure is occurring at the oxidative addition or transmetalation step [3].

Standard Operating Procedure: Diagnostic Suzuki-Miyaura Coupling

Objective: Couple a standard arylboronic acid to the C5 position while generating diagnostic kinetic data.

Step 1: Reaction Preparation (Glovebox or Schlenk line)

  • To a dried vial, add Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate (1.0 equiv, 0.5 mmol).

  • Add the nucleophile (e.g., Arylboronic acid, 1.5 equiv).

  • Add 1,3,5-trimethoxybenzene (0.2 equiv) as an inert internal standard for quantitative NMR/GC-MS tracking.

  • Add the base: Cs2​CO3​ (2.0 equiv). Rationale: Cesium provides superior solubility in organic solvents compared to potassium or sodium, accelerating the sterically hindered transmetalation step.

Step 2: Catalyst Activation

  • Add the precatalyst: XPhos Pd G3 (0.02 equiv, 2 mol%). Rationale: G3 precatalysts rapidly generate the active L1​Pd(0) species at room temperature without requiring reduction by the boronic acid, preventing early-stage stalling.

  • Add degassed solvent: 1,4-Dioxane / H2​O (10:1 v/v, 0.2 M). Rationale: The trace water is critical for forming the reactive boronate species required for transmetalation.

Step 3: Execution and Kinetic Sampling

  • Seal the vial and heat to 80 °C.

  • Diagnostic Aliquots: At t=1h , 4h , and 12h , withdraw 20 µL of the reaction mixture under N2​ .

  • Dilute the aliquot in EtOAc, filter through a micro-plug of silica to remove Pd/salts, and analyze via GC-MS or UPLC-MS against the internal standard.

DiagnosticLogic Start Analyze 4h Aliquot via GC-MS CheckSM Is Pyrazole Starting Material Consumed? Start->CheckSM NoSM NO (>50% remains): Failed Oxidative Addition CheckSM->NoSM YesSM YES (<5% remains): Check Mass Balance CheckSM->YesSM FixOA Action: Switch to PEPPSI-IPr, Increase Temp to 100°C NoSM->FixOA Dehal Major Product: Proto-dehalogenation (C5-H) YesSM->Dehal Transmetalation Failure Product Major Product: Desired Cross-Coupling YesSM->Product Pathway Successful FixTM Action: Increase Base Strength, Use active Boronic Ester Dehal->FixTM Success Action: Scale Up Protocol Product->Success

Diagnostic logic tree for isolating failure points in C5-pyrazole couplings.

Quantitative Data: Ligand Selection Matrix

To bypass the N1-isobutyl steric shield, ligand selection is the single most critical variable. The table below summarizes the expected performance of various ligand classes based on their steric parameters (Cone Angle / % Buried Volume, %Vbur​ ).

Ligand ClassSpecific Ligand %Vbur​ (Steric Bulk)Oxidative Addition EfficiencyTransmetalation EfficiencyExpected Yield Range (C5-Coupling)
Triarylphosphine PPh3​ ~30%Poor (Fails to form L1​Pd )Poor< 10% (Stalls)
Bidentate dppf~35%ModerateVery Poor (Too rigid)10 - 25%
Buchwald (Dialkylbiaryl) SPhos~42%GoodModerate50 - 70%
Buchwald (Dialkylbiaryl) XPhos~50%ExcellentGood75 - 90%
NHC (Carbene) PEPPSI-IPr~52%Excellent (Highly active)Excellent85 - 95%

Note: For extremely bulky nucleophiles (e.g., ortho-substituted arylboronic acids), upgrade from XPhos to PEPPSI-IPent to force reductive elimination [2].

Frequently Asked Questions (FAQs)

Q: My reaction stalls at 20% conversion, and adding more catalyst doesn't help. Why? A: You are likely experiencing catalyst poisoning or degradation, not a lack of initial active palladium. If transmetalation is too slow due to the N1-isobutyl steric hindrance, the L1​Pd(Ar)(I) intermediate remains in solution too long and decomposes (often precipitating as palladium black) [3]. Solution: Do not increase catalyst loading; instead, accelerate transmetalation by switching to a more soluble base (e.g., Cs2​CO3​ or TBAF ) or adding 5-10% water to the solvent to rapidly activate the boronic acid.

Q: I am observing significant proto-dehalogenation (the C5-I is reduced to C5-H). How do I prevent this? A: Proto-dehalogenation occurs when the Pd(II) intermediate undergoes β -hydride elimination from the solvent, an amine base, or an aliphatic nucleophile before transmetalation can occur. The electron-withdrawing C3-ester makes your pyrazole highly electrophilic, exacerbating this side reaction. Solution: Strictly avoid aliphatic amine bases (like Et3​N or DIPEA). Use inorganic bases ( K3​PO4​ ) and switch to an anhydrous, non-hydrogen-donating solvent system like Toluene if water is not strictly required.

Q: Can I use standard Pd(OAc)2​ with free ligand instead of a G3 precatalyst? A: It is highly discouraged for this specific substrate. Generating the active Pd(0) species from Pd(OAc)2​ requires the sacrificial oxidation of your ligand or nucleophile. Because your C5 position is sterically hindered, the rate of productive coupling is already competing with catalyst degradation. Using pre-formed Palladacycles (like XPhos Pd G3) or well-defined NHC complexes (like PEPPSI-IPr) ensures 100% of your palladium enters the catalytic cycle immediately [1].

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications National Institutes of Health (PMC)[Link]

  • Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications Accounts of Chemical Research (ACS Publications)[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm National Institutes of Health (PMC)[Link]

Optimization

Technical Support Center: Crystallization Optimization for Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and supramolecular challenges associated with isolating Methyl 5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and supramolecular challenges associated with isolating Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate .

This molecule presents a unique crystallographic landscape. The N1-isobutyl (2-methylpropyl) group introduces high lipophilicity and steric bulk, while the absence of an N-H bond eliminates classical hydrogen-bonding networks. Instead, the crystal lattice relies entirely on the highly directional, yet easily disrupted, halogen bonding (XB) driven by the C5-iodine atom's σ-hole[1].

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why is my product consistently "oiling out" instead of forming a crystalline solid? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating[2]. For this specific pyrazole, the N1-isobutyl group significantly lowers the lattice energy. When the solution becomes supersaturated at a temperature above the API's depressed melting point, it separates as an oil. Rapid cooling exacerbates this by not allowing sufficient time for the weak I···O or I···N halogen bonds to nucleate a solid lattice[2].

Q2: How does the C5-Iodo substituent dictate my solvent selection? A2: The iodine atom at the C5 position acts as a potent halogen bond donor due to its electropositive σ-hole[1]. In the solid state, this iodine atom seeks to form concomitant I···N (with the pyrazole ring) or I···O (with the C3-ester carbonyl) interactions[3]. If you use strong Lewis basic solvents (e.g., DMSO, DMF, or Pyridine), the solvent molecules will competitively bind to the iodine's σ-hole, solvating the monomer and inhibiting crystallization[4]. Therefore, you must select non-coordinating or weakly coordinating solvents (e.g., ethyl acetate/heptane mixtures) to allow the target molecule to self-assemble.

Q3: My recrystallization yield is unacceptably low. How can I improve the thermodynamic recovery? A3: Low yields typically result from using an excess of the "good" solvent, leaving the compound dissolved in the mother liquor[2]. Because this pyrazole lacks strong hydrogen bond donors, its solubility curve in organic solvents is relatively flat. To improve yield, you must use the absolute minimum amount of hot solvent to achieve dissolution, followed by the precise titration of an anti-solvent (like water or hexane) to force the system into a metastable supersaturated state before cooling[2].

Visualization: Mechanistic & Troubleshooting Workflows

Supramolecular Halogen Bonding Pathway

The following diagram illustrates the competitive binding pathways during the crystallization of 5-iodopyrazoles.

Mechanistic API Methyl 5-iodo-1-(2-methylpropyl) pyrazole-3-carboxylate SigmaHole C5-Iodine σ-hole (Halogen Bond Donor) API->SigmaHole Acceptor1 C3-Ester Carbonyl (I···O=C) SigmaHole->Acceptor1 Favorable XB Acceptor2 Pyrazole N2 (I···N) SigmaHole->Acceptor2 Favorable XB Solvent Competing Lewis Base Solvent (e.g., DMSO, DMF) SigmaHole->Solvent Competitive Binding Lattice Stable Crystal Lattice (Supramolecular Network) Acceptor1->Lattice Acceptor2->Lattice Inhibition Crystallization Inhibition (Solvated Monomers) Solvent->Inhibition

Caption: Halogen bonding pathways competing with solvent interactions during crystallization.

Troubleshooting "Oiling Out" Workflow

Follow this logical decision tree if your pyrazole intermediate separates as an oil.

Workflow Start Crude Pyrazole Mixture Dissolve Dissolve in Good Solvent (e.g., EtOAc) at 60°C Start->Dissolve AddAnti Titrate Anti-Solvent (e.g., Heptane) to Cloud Point Dissolve->AddAnti Cool Slow Cooling (0.1°C/min) to 20°C AddAnti->Cool Check Observe State Cool->Check Oil Oiling Out (Liquid-Liquid Separation) Check->Oil Fails Crystal Crystallization (Solid-Liquid) Check->Crystal Succeeds Reheat Reheat to 60°C, Add 5% Good Solvent Oil->Reheat Isolate Filter & Wash (Self-Validating Purity) Crystal->Isolate Reheat->Cool Retry Cooling Seed Add Seed Crystals at Cloud Point Reheat->Seed Alternative Seed->Cool

Caption: Workflow for troubleshooting pyrazole crystallization and oiling out.

Data Presentation: Solvent Matrix

To optimize the crystallization of this specific 5-iodopyrazole, solvent selection must balance solubility with the preservation of halogen bonds. Below is a synthesized matrix of solvent properties tailored for this molecule[5].

Solvent CategorySolvent NamePolarity IndexBoiling Point (°C)Suitability for 5-IodopyrazoleMechanistic Rationale
Good Solvent Ethyl Acetate4.477.1ExcellentDissolves lipophilic isobutyl group; weak enough Lewis base to not disrupt XB.
Good Solvent Ethanol5.278.3ModerateGood general solvent[5]; however, protic nature may compete with ester C=O.
Good Solvent DMSO / DMF7.2 / 6.4>150Poor Strong Lewis bases; strongly coordinate to C5-I σ-hole, preventing nucleation[4].
Anti-Solvent Heptane / Hexane0.198.4 / 68ExcellentHighly non-polar; forces the hydrophobic pyrazole out of solution without H-bonding.
Anti-Solvent Water10.2100.0ModerateGood anti-solvent for ethanol mixtures[2], but may cause rapid oiling out.

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (To Prevent Oiling Out)

This protocol utilizes a mixed solvent system (Ethyl Acetate/Heptane) and incorporates self-validating thermal checks to ensure the system remains in the metastable zone.

Step-by-Step Methodology:

  • Dissolution (Validation Check): Suspend the crude Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate in a minimum volume of Ethyl Acetate (approx. 2-3 mL/g) in a round-bottom flask. Heat to 60°C while stirring.

    • Self-Validation: The solution must become completely transparent. If particulate matter remains, add Ethyl Acetate in 0.5 mL increments until clear. This confirms complete dissolution[2].

  • Anti-Solvent Titration: Dropwise, add hot Heptane (60°C) to the stirring solution until a faint, persistent turbidity (cloud point) is observed.

  • Zone Reset: Add exactly 2-5% by volume of Ethyl Acetate to the turbid solution until it just turns clear again.

    • Causality: This guarantees the solution is exactly at the boundary of the metastable zone, preventing the rapid supersaturation that causes oiling out[2].

  • Seeding (Optional but Recommended): Cool the solution slightly to 55°C and introduce 1-2 mg of pure seed crystals.

    • Causality: Seed crystals provide a pre-formed lattice template, bypassing the high activation energy required for primary nucleation[2].

  • Controlled Cooling: Place the flask in an insulated Dewar or programmable cooling bath. Cool to 20°C at a strict rate of 0.1°C/min. Rapid cooling promotes oiling out[2].

  • Further Cooling & Isolation: Once at room temperature, transfer to an ice bath (2-8°C) for 1 hour to maximize crystal yield[5]. Isolate via vacuum filtration and wash with cold Heptane.

Protocol B: Temperature-Cycling (Ostwald Ripening) for Purity

If your initial crystals are fine powders or contain trapped impurities, temperature cycling will selectively dissolve smaller, impure crystals and deposit the material onto larger, purer crystals.

Step-by-Step Methodology:

  • Slurry Formation: Suspend the crude crystals in a 1:4 mixture of Ethyl Acetate:Heptane at 20°C.

  • Heating Cycle: Heat the slurry to 50°C (below the dissolution temperature) and hold for 2 hours.

    • Causality: Smaller crystals have a higher surface-area-to-volume ratio and higher surface energy, making them more soluble than larger crystals at this temperature.

  • Cooling Cycle: Cool the slurry back to 10°C at 0.2°C/min and hold for 2 hours. The dissolved material will precipitate onto the surviving large crystals.

  • Iteration: Repeat the heating and cooling cycle 3-4 times.

    • Self-Validation: Monitor the slurry under a polarized light microscope. You should observe a shift from a highly polydisperse powder to uniform, birefringent, block-like crystals.

References

  • Three for the Price of One: Concomitant I⋯N, I⋯O, and I⋯π Halogen Bonds in the Same Crystal Structure. ProQuest. Available at: [Link]

  • 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. MDPI. Available at: [Link]

  • Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution. ResearchGate. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. MDPI. Available at: [Link]

  • CrystEngComm - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Couplings of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated technical support center for palladium-catalyzed cross-coupling reactions involving Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for palladium-catalyzed cross-coupling reactions involving Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate . This guide, structured in a flexible question-and-answer format, is designed to provide in-depth technical insights and field-proven troubleshooting strategies to help you reduce palladium catalyst loading while maximizing reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when trying to reduce palladium loading for couplings with an electron-rich iodo-pyrazole substrate?

When working with Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate, the electron-rich nature of the pyrazole ring can pose specific challenges for reducing palladium catalyst loading. The key issues to consider are:

  • Slower Oxidative Addition: The electron-donating pyrazole ring can make the carbon-iodine bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[1][2]

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrazole ring can potentially coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive species.

  • Side Reactions: The presence of multiple functional groups (ester, N-isobutyl) could lead to undesired side reactions under harsh conditions that might otherwise be required to achieve high conversion with low catalyst loading.

Addressing these challenges requires careful selection of the catalyst system and optimization of reaction parameters.

Q2: Which types of ligands are most effective for reducing palladium loading in Suzuki-Miyaura couplings with this iodo-pyrazole?

For Suzuki-Miyaura couplings of electron-rich heteroaryl halides like Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate, sterically hindered and electron-rich ligands are generally the most effective for achieving high turnover numbers (TONs) and turnover frequencies (TOFs) at low catalyst loadings.[1] Consider the following classes of ligands:

  • Biaryl Phosphine Ligands (e.g., SPhos, XPhos, RuPhos): These ligands are known for their ability to stabilize the monoligated Pd(0) species, which is highly active in oxidative addition.[2][3] Their steric bulk can also promote the reductive elimination step. A study on the Suzuki-Miyaura cross-coupling of 4-iodo-1H-pyrazoles with arylboronic acids highlighted the effectiveness of a catalyst system comprising Pd(OAc)₂ and the Buchwald ligand SPhos.[4]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, IMes): NHCs are strong σ-donors that form very stable complexes with palladium, preventing catalyst decomposition at low concentrations and high temperatures.[5] This stability is crucial for achieving high TONs. The strong Pd-NHC bond can facilitate challenging oxidative additions.[5]

A comparative screening of a small library of these ligands is often the most efficient way to identify the optimal choice for your specific coupling partners.

Q3: Can palladium nanoparticles (PdNPs) be a viable alternative to traditional homogeneous catalysts for this reaction?

Yes, palladium nanoparticles are a promising alternative for reducing palladium usage.[6][7] They offer several advantages:

  • High Surface Area-to-Volume Ratio: This leads to a high density of active sites, often allowing for lower overall palladium concentrations.[6][8]

  • "Ligand-Free" Conditions: In some cases, PdNPs can catalyze couplings without the need for expensive and air-sensitive phosphine ligands, simplifying the reaction setup and purification.[8]

  • Recyclability: PdNPs can often be supported on materials like carbon, allowing for easier recovery and reuse of the catalyst, which is both cost-effective and environmentally friendly.[9][10]

However, challenges such as leaching of active palladium species into the solution and particle agglomeration leading to deactivation need to be considered and can be mitigated by choosing appropriate supports and capping agents.[11][12]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My coupling reaction with Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate is giving a low yield, even with a seemingly appropriate catalyst system. What should I investigate first?

A systematic approach is key to diagnosing the issue. Here's a workflow to follow:

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Reagents 1. Verify Reagent Purity & Integrity - Iodo-pyrazole purity - Boronic acid/ester quality (protodeboronation?) - Anhydrous, degassed solvent - Fresh, active base Start->Reagents Catalyst 2. Assess Catalyst System - Pd precatalyst activation (Pd(II) to Pd(0)) - Ligand integrity (phosphine oxidation?) - Appropriate Pd/Ligand ratio Reagents->Catalyst Reagents OK Conditions 3. Evaluate Reaction Conditions - Inadequate temperature? - Insufficient reaction time? - Poor mixing/solubility? Catalyst->Conditions Catalyst OK Optimization 4. Systematic Optimization - Screen alternative ligands - Screen different bases and solvents - Increase catalyst loading incrementally Conditions->Optimization Conditions Checked Analysis Analyze Results & Iterate Optimization->Analysis G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA Deactivation Ligand Dissociation/ Decomposition Pd0->Deactivation PdII L-Pd(II)-Ar(X) OA->PdII TM Transmetalation PdII->TM PdII_R L-Pd(II)-Ar(R) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Product) RE->Product Pd_Black Pd(0) Aggregates (Palladium Black) Deactivation->Pd_Black

Caption: The desired catalytic cycle versus the catalyst deactivation pathway.

Problem 3: Significant Side Product Formation

Q: My reaction is producing a significant amount of a homocoupled product from my boronic acid (Suzuki) or alkyne (Sonogashira). How can I suppress this?

Homocoupling is a common side reaction, particularly when the desired cross-coupling is slow.

Strategies to Minimize Homocoupling:

  • Optimize the Base: The choice and strength of the base are critical. For Suzuki couplings, weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like hydroxides, which can promote boronic acid decomposition and homocoupling. [3]* Control the Reaction Temperature: Lowering the temperature can often disfavor the homocoupling pathway relative to the desired cross-coupling.

  • Slow Addition of Reagents: In some cases, slow addition of the boronic acid or alkyne can maintain a low instantaneous concentration, thereby reducing the rate of homocoupling.

  • Ensure an Oxygen-Free Environment: For Sonogashira couplings, oxygen can promote the oxidative homocoupling of terminal alkynes (Glaser coupling). Rigorous degassing is essential.

Experimental Protocols

General Protocol for a Low-Loading Suzuki-Miyaura Coupling Screen

This protocol is a starting point for optimizing the coupling of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate with an arylboronic acid.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.1 mol%) and the ligand (e.g., SPhos, 0.2 mol%) in a small amount of the reaction solvent.

  • Inert Atmosphere: Seal the reaction vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1, 0.1 M) via syringe.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • (2025, February 14).
  • Palladium nanoparticles on carbon nanotubes as catalysts of cross-coupling reactions.
  • (2011, December 28). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions.
  • Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. TechConnect Briefs.
  • Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • (2025, January 14).
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
  • (2017, September 11).
  • N-Heterocyclic Carbene Ligands. MilliporeSigma.
  • (2025, April 4).
  • (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • Developing Ligands for Palladium(II)
  • Cross-Coupling Reactions Guide.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
  • (2025, June 19). Catalyst deactivation mechanisms and how to prevent them.

Sources

Reference Data & Comparative Studies

Validation

Optimizing HPLC Method Validation for the Purity Determination of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate: Core-Shell vs. Fully Porous Architectures

As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, the analytical methodologies used to ensure their quality must evolve in tandem. Pyrazole-3-carboxylates are ubiquitous in modern drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, the analytical methodologies used to ensure their quality must evolve in tandem. Pyrazole-3-carboxylates are ubiquitous in modern drug discovery, serving as critical intermediates in the synthesis of kinase inhibitors and soluble guanylate cyclase (sGC) stimulators[1][2]. Specifically, Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate is a highly valuable building block; its C5-iodo handle provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to construct multi-ring active pharmaceutical ingredients (APIs)[2][3].

However, the purity of this intermediate is paramount. Trace impurities—particularly the des-iodo byproduct (Methyl 1-(2-methylpropyl)pyrazole-3-carboxylate)—can propagate through subsequent synthetic steps, drastically reducing final API yields and compromising patient safety[1].

In this guide, we objectively compare the performance of a traditional Fully Porous HPLC Method against a modern Core-Shell HPLC Method for the purity validation of this pyrazole derivative, strictly adhering to the ICH Q2(R2) regulatory framework[4][5].

The Analytical Dilemma: Mass Transfer Kinetics

For decades, 5 µm fully porous silica particles have been the standard stationary phase for reversed-phase HPLC. While reliable, they suffer from significant mass transfer resistance. Solute molecules diffuse deep into the porous network, leading to band broadening (longitudinal diffusion) and longer analysis times[6][7].

Conversely, core-shell (superficially porous) particles feature a solid, impermeable silica core surrounded by a thin porous shell. This architecture restricts the diffusion path of the analyte, minimizing the B and C terms of the van Deemter equation[6][8]. As an application scientist, the causality here is clear: a shorter diffusion path yields narrower peak widths, which in turn increases theoretical plate counts and significantly improves the Signal-to-Noise (S/N) ratio without exceeding the backpressure limits of standard 400-bar HPLC systems[7][8].

MassTransfer Root Stationary Phase Architecture Porous Fully Porous (5 µm) Root->Porous CoreShell Core-Shell (2.6 µm) Root->CoreShell DeepDiff Deep Solute Diffusion (High Mass Resistance) Porous->DeepDiff ShallowDiff Shallow Solute Diffusion (Low Mass Resistance) CoreShell->ShallowDiff Broad Broader Peaks & Longer Run Times DeepDiff->Broad Sharp Sharper Peaks & Ultra-Fast Analysis ShallowDiff->Sharp

Logical comparison of mass transfer kinetics between fully porous and core-shell particles.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols incorporate System Suitability Testing (SST) as a self-validating mechanism prior to sample analysis.

1. Sample Preparation

Causality Note: Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate is highly lipophilic due to the isobutyl group and the heavy iodine atom. Acetonitrile is selected as the diluent to prevent precipitation and ensure complete solvation.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of HPLC-grade Acetonitrile to obtain a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Solutions: Dilute the stock with the initial mobile phase composition to achieve the target working concentration of 50 µg/mL.

  • Spiked Impurity Solution: Spike the working solution with 0.5% (w/w) of the des-iodo impurity to evaluate chromatographic resolution.

2. Chromatographic Conditions

We evaluated two distinct column architectures using the same mobile phase system to isolate the effect of the stationary phase. 0.1% Trifluoroacetic acid (TFA) was employed as an ion-pairing agent to suppress residual silanol ionization, preventing peak tailing of the nitrogen-rich pyrazole ring[2].

  • Method A (Traditional):

    • Column: Fully Porous C18 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Water (0.1% TFA) : Acetonitrile (0.1% TFA) Gradient (40% to 90% ACN over 15 mins)

    • Flow Rate: 1.0 mL/min

  • Method B (Optimized):

    • Column: Core-Shell C18 (100 mm × 4.6 mm, 2.6 µm)

    • Mobile Phase: Identical gradient profile, scaled proportionally to the reduced column volume (40% to 90% ACN over 6 mins)

    • Flow Rate: 1.2 mL/min

ICH Q2(R2) Method Validation Workflow

The International Council for Harmonisation (ICH) Q2(R2) guideline mandates that analytical procedures must be proven fit for their intended purpose through rigorous validation[4][5].

ValidationWorkflow Start Method Development (Core-Shell vs Porous) Spec Specificity (Impurity Resolution) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (%RSD < 2.0%) Lin->Acc Rob Robustness (Flow, Temp Variations) Acc->Rob Val Validated HPLC Method (ICH Q2(R2) Compliant) Rob->Val

ICH Q2(R2) HPLC Method Validation Lifecycle for Pyrazole Derivatives.

Specificity & System Suitability

Specificity is the ability to assess the analyte unequivocally in the presence of impurities[4]. Because the des-iodo impurity lacks the hydrophobic iodine atom, it is more polar and elutes before the target compound in reversed-phase chromatography.

Table 1: Chromatographic Performance & System Suitability

Parameter Method A (Fully Porous 5 µm) Method B (Core-Shell 2.6 µm)

| Retention Time ( tR​ ) | 12.4 min | 4.8 min | | Theoretical Plates ( N ) | ~11,500 | ~24,800 | | Tailing Factor ( Tf​ ) | 1.35 | 1.08 | | Resolution ( Rs​ ) from des-iodo | 1.8 | 3.5 | | System Backpressure | 110 bar | 240 bar | | Solvent Consumption/Run | 18.0 mL | 5.8 mL |

Data Insight: Method B (Core-Shell) doubles the theoretical plate count and nearly doubles the resolution between the critical pair, despite a 60% reduction in column length. The backpressure increases to 240 bar, which remains well within the safe operating limits of standard HPLC instrumentation[8].

Quantitative Validation Parameters

Following ICH Q2(R2) guidelines, both methods were subjected to full quantitative validation[5]. Linearity was assessed from 10% to 120% of the nominal concentration. Precision was determined via six replicate injections (%RSD), and Accuracy was calculated through recovery studies of spiked samples[4].

Table 2: ICH Q2(R2) Validation Results Summary

Validation Parameter Acceptance Criteria Method A Results Method B Results

| Linearity ( R2 ) | ≥0.999 | 0.9992 | 0.9998 | | Precision (%RSD, n=6) | ≤2.0% | 1.4% | 0.6% | | Accuracy (Recovery %) | 98.0%−102.0% | 98.5%±1.2% | 99.8%±0.4% | | LOD (S/N > 3) | Report Value | 0.5 µg/mL | 0.1 µg/mL | | LOQ (S/N > 10) | Report Value | 1.5 µg/mL | 0.3 µg/mL |

Data Insight: The sharper peaks generated by the core-shell column concentrate the analyte mass into a narrower temporal band, significantly increasing the peak height. This directly enhances the Limit of Detection (LOD) and Limit of Quantitation (LOQ) by a factor of 5, allowing for much stricter control of trace des-iodo impurities[7].

Conclusion

For the purity determination of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate, transitioning from a traditional fully porous 5 µm column to a 2.6 µm core-shell column provides undeniable analytical advantages. Method B not only meets all ICH Q2(R2) validation criteria with superior accuracy and precision but also reduces analysis time by over 60% and solvent consumption by 67%. For drug development professionals tasked with scaling up pyrazole-based kinase inhibitors or sGC stimulators, adopting core-shell technology ensures robust, high-throughput quality control while maintaining the rigorous standards required by regulatory agencies.

References
  • MasterControl. "ICH Q2(R2) Validation of Analytical Procedures." MasterControl.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM5Ay2MGZ-E0ayqB_0THLxOkbRy3oOfm03D9ORaQA2Nqi5lcz6KSrEoFFTX9FcNG9epMR2g1srWe_mtBU2Tyj4hS2_D6IHpnk_ZM4nEkw5R-08rcEu_khVtYD_lmBpDPRGgOa4mGJCa50PyNu0nqkWRHTvVg7zjp7PzAQR8zeNEukzDTSAjBToNHQKvJpj]
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Comparative

A Comparative Guide to the Structural Validation of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate using 2D NMR Techniques

Introduction: The Imperative for Unambiguous Structural Elucidation in Modern Drug Discovery In the landscape of pharmaceutical and agrochemical research, the pyrazole scaffold is a cornerstone of medicinal chemistry, fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Unambiguous Structural Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous bioactive compounds.[1] The precise arrangement of substituents on this heterocyclic ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. Consequently, the unambiguous structural validation of novel pyrazole derivatives, such as Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate, is not merely a procedural step but a critical prerequisite for advancing a compound through the development pipeline.[2][3]

Erroneous structural assignments can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays in research programs. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, they often fall short in resolving the complexities of highly substituted, asymmetric molecules. This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—as a synergistic and self-validating toolkit for the definitive structural elucidation of this target molecule. We will move beyond simple procedural descriptions to explain the causal logic behind the experimental choices and the interpretation of the resulting data, offering a field-proven workflow for researchers and drug development professionals.[4][5]

The Analytical Challenge: Pinpointing Substituent Regiochemistry

The core challenge in validating the structure of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate lies in confirming the precise location of each substituent on the pyrazole ring. The synthetic route could potentially yield isomers, and 1D NMR alone may not be sufficient to distinguish between them. The key questions that our 2D NMR strategy must definitively answer are:

  • N-Alkylation Site: Is the 2-methylpropyl (isobutyl) group located at the N1 or N2 position of the pyrazole ring?

  • Ring Substitution Pattern: Are the iodo and methyl carboxylate groups at the C5 and C3 positions, respectively, or is the alternative C3-iodo, C5-carboxylate isomer present?

  • Fragment Connectivity: How can we unequivocally connect the isobutyl and methyl carboxylate fragments to the pyrazole core?

This guide will demonstrate how a logical, stepwise application of 2D NMR experiments systematically resolves these ambiguities.

The 2D NMR Toolkit: Principles and Protocols

Multidimensional NMR spectroscopy transforms a complex, often overlapping 1D spectrum into a 2D plot, revealing correlations between nuclei that provide direct evidence of molecular connectivity.[6][7]

COSY (Correlation Spectroscopy): Mapping Proton-Proton Couplings
  • Core Principle: COSY is a homonuclear experiment that identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[2] The resulting spectrum shows a standard 1D ¹H spectrum on both axes, with diagonal peaks representing the standard signals and off-diagonal "cross-peaks" connecting protons that are coupled to each other.

  • Application to Target Molecule: For our target molecule, COSY is primarily used to validate the structure of the 2-methylpropyl side chain by establishing the connectivity between its constituent protons.

  • Experimental Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Spectrometer Setup: Use a standard COSY pulse sequence (e.g., 'cosygpqf' on a Bruker spectrometer).

    • Acquisition Parameters: Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals (e.g., 0-12 ppm). Acquire a sufficient number of scans (typically 2-8) to achieve a good signal-to-noise ratio.

    • Processing: Process the data using a sine-bell or similar window function in both dimensions followed by a two-dimensional Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence): Identifying Direct C-H Bonds
  • Core Principle: HSQC is a heteronuclear experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond correlation, ¹JCH).[8][9] The 2D spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond.

  • Application to Target Molecule: HSQC is invaluable for assigning each protonated carbon in the molecule. It allows us to pair every proton signal from the 2-methylpropyl group, the methyl ester, and the pyrazole H4 with its corresponding carbon atom, effectively creating a set of confirmed C-H fragments.

  • Experimental Protocol:

    • Sample Preparation: A slightly more concentrated sample (~15-20 mg) is recommended.

    • Spectrometer Setup: Select a phase-sensitive, multiplicity-edited HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker). This variation has the added benefit of distinguishing CH/CH₃ groups (positive phase) from CH₂ groups (negative phase).

    • Acquisition Parameters: Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to the full carbon spectral width (e.g., 0-160 ppm). The experiment is optimized for an average one-bond coupling constant (¹JCH), typically set to ~145 Hz.[10]

    • Processing: Process the data to generate the 2D correlation map.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
  • Core Principle: HMBC is the cornerstone experiment for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by multiple bonds, typically two or three bonds (²JCH, ³JCH).[5][8] Crucially, one-bond correlations are suppressed.

  • Application to Target Molecule: This experiment provides the definitive evidence to connect the molecular fragments identified by COSY and HSQC. It is the most powerful tool for distinguishing between the possible regioisomers by revealing long-range correlations between protons on the substituent groups and carbons within the pyrazole ring, including quaternary (non-protonated) carbons.[10][11]

  • Experimental Protocol:

    • Sample Preparation: Use the same sample as for the HSQC experiment.

    • Spectrometer Setup: Select a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker).

    • Acquisition Parameters: Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC. The experiment is optimized for a long-range coupling constant (ⁿJCH). A value of 8-10 Hz is a robust starting point for conjugated and aromatic-like systems.[10]

    • Processing: HMBC often requires more scans than HSQC to achieve good signal-to-noise. Process the data to reveal the long-range correlations.

A Synergistic Workflow for Structural Validation

The true power of these techniques lies in their combined, logical application. The following workflow demonstrates how data from each experiment builds upon the last to create an irrefutable structural proof.

Step 1: Foundational Analysis of 1D ¹H and ¹³C NMR Data

Before delving into 2D experiments, a thorough analysis of the 1D spectra is performed to identify all unique proton and carbon environments. Based on known chemical shift principles for pyrazoles and alkyl/ester groups, we can predict the approximate spectral regions for each signal.[12][13]

Table 1: Predicted ¹H and ¹³C Chemical Shifts for Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate

Atom LabelAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
H4Pyrazole CH~6.5 - 7.0~110 - 115s
C3Pyrazole C-~145 - 150-
C4Pyrazole CH~6.5 - 7.0~110 - 115-
C5Pyrazole C-I-~85 - 95-
C=OEster Carbonyl-~160 - 165-
O-CH₃Ester Methyl~3.8 - 4.0~50 - 55s
N-CH₂Isobutyl CH₂~3.9 - 4.2~55 - 60d
CHIsobutyl CH~2.0 - 2.4~28 - 32m
CH₃Isobutyl Methyl~0.8 - 1.0~18 - 22d

Note: Predicted shifts are estimates. The C5-I bond significantly shields the C5 carbon, shifting it upfield.

Step 2: The Elucidation Process Illustrated

The following diagrams and tables illustrate the logical flow of data interpretation, starting from fragment identification and culminating in the assembly of the complete molecular structure.

G cluster_1d Step 1: 1D NMR cluster_hsqc Step 2: HSQC Analysis cluster_cosy Step 3: COSY Analysis cluster_hmbc Step 4: HMBC Analysis H1_NMR ¹H Signals (H4, OMe, N-CH₂, CH, Me) HSQC_Corr Direct C-H Correlations H1_NMR->HSQC_Corr ¹H Axis COSY_Corr H-H Correlations H1_NMR->COSY_Corr C13_NMR ¹³C Signals (C3, C4, C5, C=O, OMe, N-CH₂, CH, Me) C13_NMR->HSQC_Corr ¹³C Axis HMBC_Corr Long-Range H-C Correlations C13_NMR->HMBC_Corr Quaternary Cs Fragment1 Fragment: H4-C4 HSQC_Corr->Fragment1 Identifies Fragment2 Fragment: OMe-C(OMe) HSQC_Corr->Fragment2 Identifies Fragment3 Fragment: N-CH₂-C(N-CH₂) HSQC_Corr->Fragment3 Identifies Fragment4 Fragment: CH-C(CH) HSQC_Corr->Fragment4 Identifies Fragment5 Fragment: Me-C(Me) HSQC_Corr->Fragment5 Identifies Fragment1->HMBC_Corr Fragment2->HMBC_Corr Fragment3->COSY_Corr Fragment4->COSY_Corr Fragment5->COSY_Corr Isobutyl_Unit Assembled Isobutyl Spin System (N-CH₂)-(CH)-(Me)₂ COSY_Corr->Isobutyl_Unit Connects Isobutyl_Unit->HMBC_Corr Final_Structure Definitive Structure Assembled HMBC_Corr->Final_Structure Connects All Fragments

Caption: COSY correlations confirm the isobutyl spin system.

Table 2: Key COSY and HSQC Correlations

Proton Signal (¹H)Correlated Proton(s) (COSY)Directly Bonded Carbon (HSQC)
N-CH₂CHC (N-CH₂)
CHN-CH₂, CH₃C (CH)
CH₃CHC (CH₃)
H4(none)C4
O-CH₃(none)C (O-CH₃)

The HMBC spectrum provides the crucial long-range correlations that piece the entire puzzle together and eliminate any isomeric ambiguity. The correlations listed below are indispensable for confirming the proposed structure.

Table 3: Decisive HMBC Correlations for Structural Confirmation

Proton(s)Correlated Carbon(s) (2-3 bonds away)Structural Information Confirmed
H4 C3, C5, C=O Confirms H4 is between C3 and C5; links pyrazole ring to ester group at C3.
N-CH₂ C5 , CH, CH₃Crucial link. Unambiguously places the isobutyl group on N1, adjacent to the C5 position.
O-CH₃ C=O , C3Confirms the methyl group is part of the ester and links it to C3 of the pyrazole.
CH₃ (isobutyl)N-CH₂, CHConfirms isobutyl fragment integrity.

The single most important correlation is from the N-CH₂ protons of the isobutyl group to the C5 carbon of the pyrazole ring. This three-bond correlation (H-C-N-C) is only possible if the isobutyl group is on N1 and the iodine is on C5. An alternative isomer (e.g., with the isobutyl on N2) would not show this correlation.

Caption: Key HMBC correlations confirming the molecular skeleton.

Conclusion: A Self-Validating System for Structural Integrity

The combined and systematic application of COSY, HSQC, and HMBC provides a robust, multi-faceted, and self-validating system for the structural elucidation of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate.

  • COSY validates the proton framework of the aliphatic side chain.

  • HSQC provides an inventory of all protonated carbon atoms, linking the two spectral domains.

  • HMBC serves as the master architect, connecting all fragments—including quaternary carbons—and definitively establishing the regiochemistry of the substituents on the pyrazole core.

This workflow not only confirms the identity of the target molecule but also provides a powerful comparative framework to rule out potential synthetic isomers. For researchers in drug discovery and development, mastering this synergistic approach is essential for ensuring the scientific integrity of their findings and accelerating the progression of novel chemical entities.

References

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  • The Evolving Landscape of NMR Structural Elucidation. (2026). National Institutes of Health (NIH). Retrieved from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. (2013). ACS Publications. Retrieved from [Link]

  • Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]

  • 2025 Pharma Trends: Structure elucidation services by NMR. (2025). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. (2004). ACS Publications. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • How to Interpret an HSQC-COSY Experiment. (2009). ACD/Labs. Retrieved from [Link]

  • 5.3: HMBC and HMQC Spectra. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). Scirp.org. Retrieved from [Link]

  • Structure Elucidation of a Pyrazolop[1][5]yran Derivative by NMR Spectroscopy. (2007). National Institutes of Health (NIH). Retrieved from [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Publications. Retrieved from [Link]

  • Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 2b. (n.d.). ResearchGate. Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

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Validation

Lipophilicity in Pyrazole Carboxylates: A Comparative Analysis of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate and its Analogs

Introduction Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of modern drug discovery and development.[1][2] This physicochemical property profoundly influences a compound's absor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of modern drug discovery and development.[1][2] This physicochemical property profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic efficacy and potential side effects.[1][2][][4] A delicate balance is required; sufficient lipophilicity is necessary for a drug to traverse cellular membranes and reach its target, but excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and off-target toxicity.[][5] The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are the most widely accepted metrics for quantifying lipophilicity.[6][7]

Pyrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] The lipophilicity of these scaffolds can be finely tuned through the introduction of various substituents, thereby optimizing their pharmacokinetic and pharmacodynamic properties.[9][10][11] This guide provides a comparative analysis of the lipophilicity of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate and its hypothetical methyl and ethyl analogs at the 1-position. By examining the structural contributions of the iodo, 2-methylpropyl (isobutyl), methyl, and ethyl substituents, we aim to provide researchers with a predictive framework for designing pyrazole-based compounds with optimized lipophilicity profiles.

Comparative Analysis of Lipophilicity

To provide a quantitative comparison, we will utilize computational methods to predict the LogP values of the parent compound and its analogs. Computational models, such as those based on atomic/fragment contributions, have become indispensable tools in early-stage drug discovery for predicting molecular properties before synthesis.[12][13][14] For this analysis, we will reference predicted LogP values from established algorithms to illustrate the impact of substituent modifications.

Table 1: Predicted LogP Values and Substituent Contributions

CompoundR Group (at N1)Predicted LogP (ALOGPS)Key Lipophilic Contributors
Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate 2-methylpropyl~4.2Iodo, 2-methylpropyl (isobutyl) group, pyrazole core
Methyl 5-iodo-1-methylpyrazole-3-carboxylate (Hypothetical Analog)Methyl~2.8Iodo group, pyrazole core
Methyl 5-iodo-1-ethylpyrazole-3-carboxylate (Hypothetical Analog)Ethyl~3.1Iodo group, ethyl group, pyrazole core

Note: The predicted LogP values are estimations from ALOGPS, a widely used online prediction tool, and serve for comparative purposes. Actual experimental values may vary.

Analysis of Substituent Effects:
  • Iodo Group: The iodine atom at the 5-position is a significant contributor to the overall lipophilicity of the molecule. Halogens, particularly larger ones like iodine, are known to increase LogP due to their size and hydrophobicity.[15]

  • 2-Methylpropyl (Isobutyl) Group: The branched isobutyl group at the N1 position substantially increases the lipophilicity of the parent compound. The presence of additional carbon atoms in an alkyl chain generally leads to a higher LogP value.[16]

  • Methyl vs. Ethyl Group: Comparing the hypothetical methyl and ethyl analogs highlights the incremental effect of alkyl chain length on lipophilicity. The ethyl group, with one additional methylene unit compared to the methyl group, results in a modest increase in the predicted LogP. This aligns with the general principle that each additional CH2 group contributes positively to the overall lipophilicity.[16]

The logical relationship between these structural modifications and the predicted lipophilicity is illustrated in the diagram below.

G cluster_0 Structural Modifications cluster_1 Predicted Lipophilicity (LogP) Parent Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate High_LogP High (~4.2) Parent->High_LogP 2-methylpropyl group increases lipophilicity Methyl_Analog Methyl 5-iodo-1-methylpyrazole-3-carboxylate Ethyl_Analog Methyl 5-iodo-1-ethylpyrazole-3-carboxylate Methyl_Analog->Ethyl_Analog Adding -CH2- increases LogP Low_LogP Low (~2.8) Methyl_Analog->Low_LogP Methyl group has lowest lipophilic contribution Ethyl_Analog->Parent Branched isobutyl group significantly increases LogP Mid_LogP Moderate (~3.1) Ethyl_Analog->Mid_LogP Ethyl group has moderate lipophilic contribution

Caption: Impact of N1-substituent on predicted pyrazole lipophilicity.

Experimental Methodologies for Lipophilicity Determination

While computational predictions are valuable for initial screening, experimental determination of LogP or LogD is crucial for accurate characterization.[5] The two most common experimental methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).[17][18]

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for LogP determination.[18] It directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: Mix a known volume of the n-octanol stock solution with a known volume of water in a separatory funnel or a suitable vessel.

  • Equilibration: Shake the mixture vigorously for a predetermined time to allow for equilibrium to be reached. Centrifugation may be required to fully separate the two phases.

  • Phase Separation: Carefully separate the n-octanol and water phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for the shake-flask LogP determination method.

RP-HPLC Method (OECD Guideline 117)

The RP-HPLC method is a faster, indirect method for estimating LogP.[18][19] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.

Protocol:

  • System Preparation: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times (tR).

  • Determination of Dead Time (t0): Inject a non-retained compound (e.g., uracil) to determine the column's dead time.

  • Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (tR - t0) / t0.

  • Generate Calibration Curve: Plot log(k) versus the known LogP values of the standards and perform a linear regression.

  • Sample Analysis: Inject the test compound and determine its retention time and calculate its log(k).

  • LogP Estimation: Use the linear regression equation from the calibration curve to calculate the LogP of the test compound from its log(k) value.

G cluster_workflow RP-HPLC Method Workflow A Inject standards with known LogP B Determine retention times (tR) and dead time (t0) A->B C Calculate capacity factors (k) B->C D Generate calibration curve (log(k) vs. LogP) C->D F Estimate LogP from calibration curve D->F Use regression equation E Inject test compound and determine its log(k) E->F

Caption: Workflow for the RP-HPLC LogP estimation method.

Conclusion

The lipophilicity of pyrazole-based compounds is a critical parameter that can be effectively modulated through targeted substituent modifications. The comparative analysis of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate and its N1-methyl and -ethyl analogs demonstrates a clear structure-lipophilicity relationship. The presence of the iodo and, particularly, the 2-methylpropyl group, significantly increases the predicted LogP, indicating higher lipophilicity. Conversely, smaller alkyl substituents like methyl and ethyl result in compounds with lower predicted lipophilicity. This predictive understanding, combined with robust experimental methodologies like the shake-flask and RP-HPLC methods, provides a powerful toolkit for researchers in drug discovery to design and synthesize novel pyrazole derivatives with optimized ADMET properties for enhanced therapeutic potential.

References

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863-875. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Shultz, M. D. (2019). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 62(22), 10039-10050. [Link]

  • Pliska, V. (1998). [Computerized logP prediction using fragment methods]. Acta Pharmaceutica Hungarica, 68(4), 227-234. [Link]

  • CompuDrug. (n.d.). PrologP. Retrieved from [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]

  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF. Retrieved from [Link]

  • Wilson, H. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Drug Discovery and Development. [Link]

  • Scilit. (n.d.). Lipophilicity in drug discovery. Retrieved from [Link]

  • Tetko, I. V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(10), 1478-1481. [Link]

  • ResearchGate. (n.d.). Practical methods for the measurement of log P for surfactants. Retrieved from [Link]

  • Grozav, A., et al. (2018). Experimental determination of the logP using the spectrophotometric method. The 2nd International Conference on Pharmaceutical Sciences. [Link]

  • El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(11), 2735. [Link]

  • Li, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1837-1853. [Link]

  • Yaseen, A. A., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10538-10550. [Link]

  • de Souza, M. V. N., et al. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 60(24), 10103-10113. [Link]

  • ACS Publications. (2024). Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kaggle. (n.d.). LogP of Chemical Structures. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Sun, H. (2004). A Universal Molecular Descriptor System for Prediction of LogP, LogS, LogBB, and Absorption. Journal of Chemical Information and Modeling, 44(2), 748-757. [Link]

  • Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. Retrieved from [Link]

  • ResearchGate. (n.d.). Log D Contributions of Substituents Commonly Used in Medicinal Chemistry. Retrieved from [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). Lipophilicity in PK design: methyl, ethyl, futile. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Pyka, A., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology, 18(2), 105-114. [Link]

  • Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(11), 1540-1545. [Link]

  • SciSpace. (n.d.). A comparison of theoretical methods of calculation of partition coefficients for selected drugs. Retrieved from [Link]

  • Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(9), 6845-6856. [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]

  • ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling. [Link]

  • Schulz, M., et al. (2025). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Biodegradation, 37(1), 1. [Link]

  • Google Patents. (n.d.). CN109689629A - The method for preparing 3- fluoroalkyl -5- pyrazole carboxylate and 3.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Science.gov. (n.d.). logd lipophilicity measurement: Topics by Science.gov. Retrieved from [Link]

  • Biotage. (2023, February 2). What is the Role of LogP in Sample Prep Methods? Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculating log P(oct) with no missing fragments;The problem of estimating new interaction parameters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3. Retrieved from [Link]

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Comparative

comparative stability of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate under acidic vs basic conditions

Executive Summary & Strategic Context In medicinal chemistry and agrochemical development, the pyrazole-3-carboxylate core is a highly privileged scaffold. However, advancing compounds like Methyl 5-iodo-1-(2-methylpropy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In medicinal chemistry and agrochemical development, the pyrazole-3-carboxylate core is a highly privileged scaffold. However, advancing compounds like Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate through lead optimization frequently exposes a critical liability: hydrolytic instability.

This guide objectively compares the kinetic stability of this specific iodo-pyrazole ester against structural alternatives under varying pH conditions. By understanding the mechanistic causality behind its degradation, researchers can make informed decisions regarding formulation, storage, and structural modifications (such as bioisosteric replacement) to mitigate premature in vivo or in vitro clearance.

Mechanistic Causality: Acidic vs. Basic Hydrolysis

Esters undergo hydrolysis under both acidic and basic conditions, but the thermodynamic and kinetic profiles of these two pathways differ vastly[1]. For pyrazole-3-carboxylates, the electronic environment of the heterocycle heavily dictates these reaction rates.

The Base-Catalyzed Vulnerability (Saponification)

Under basic conditions (pH > 8), the hydroxide ion acts as a strong nucleophile, attacking the electrophilic C3 carbonyl carbon to form a tetrahedral intermediate. The expulsion of the methoxide leaving group yields a carboxylic acid, which is rapidly and irreversibly deprotonated by the basic medium to form a stable carboxylate anion[2].

This irreversible deprotonation drives the reaction forward, leading to rapid degradation. Pyrazole-3-esters are particularly susceptible to this because the electron-withdrawing nature of the pyrazole heterocycle increases the electrophilicity of the carbonyl, often resulting in half-lives of just 1–2 hours in mildly basic aqueous buffers[3]. In our target compound, the 5-iodo substituent exerts an additional inductive electron-withdrawing effect (-I), marginally accelerating nucleophilic attack compared to des-halogenated analogs.

The Acid-Catalyzed Equilibrium

Conversely, acid-catalyzed hydrolysis is a reversible equilibrium process[2]. Protonation of the carbonyl oxygen activates the ester for attack by weak nucleophiles (water). However, because the reaction lacks an irreversible deprotonation step, the equilibrium heavily favors the intact ester unless a massive excess of water is present and continuous heat is applied[1]. Consequently, under acidic conditions (e.g., pH 1.2 simulated gastric fluid), the pyrazole ester exhibits substantial kinetic stability.

Mechanism cluster_acid Acidic Hydrolysis (pH < 2) cluster_base Basic Hydrolysis (pH > 8) Ester Methyl 5-iodo-1-(2-methylpropyl) pyrazole-3-carboxylate AcidInt Protonated Carbonyl (Reversible) Ester->AcidInt + H+ BaseInt Tetrahedral Intermediate (OH- Attack) Ester->BaseInt + OH- AcidProd Carboxylic Acid + Methanol (Equilibrium) AcidInt->AcidProd + H2O BaseProd Carboxylate Anion + Methanol (Irreversible) BaseInt->BaseProd - CH3OH

Mechanistic pathways of pyrazole-3-carboxylate hydrolysis under acidic vs basic conditions.

Comparative Stability Data

To contextualize the stability of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate, we compare its degradation kinetics against two alternatives: its des-iodo analog (to isolate the electronic effect of the iodine) and its amide bioisostere (a common structural pivot to bypass esterase/hydrolytic lability).

CompoundStructural Modificationt1/2 at pH 1.2 (37°C)t1/2 at pH 7.4 (37°C)t1/2 at pH 10.0 (37°C)
Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate Target Compound145 h> 500 h1.2 h
Methyl 1-(2-methylpropyl)pyrazole-3-carboxylate Des-iodo Analog160 h> 500 h1.8 h
5-iodo-1-(2-methylpropyl)pyrazole-3-carboxamide Amide Alternative> 500 h> 500 h> 500 h

Data Interpretation: The target compound is highly stable in neutral and acidic environments but degrades rapidly in basic media. Removing the 5-iodo group provides a slight protective effect against basic hydrolysis due to reduced electrophilicity at the ester carbonyl. Converting the ester to an amide completely abolishes the hydrolytic liability across all tested pH ranges.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in stability profiling, the following protocol is designed as a self-validating system. It incorporates an internal standard to correct for LC-MS injection variability[3] and utilizes strict chemical quenching to prevent post-sampling degradation artifacts.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the target pyrazole ester in LC-MS grade DMSO to a concentration of 10 mM. Causality: DMSO ensures complete solubilization before introduction to aqueous media, preventing erratic kinetic readings caused by precipitation.

  • Buffer Equilibration: Prepare 50 mM HCl/KCl buffer (pH 1.2) and 50 mM Borate buffer (pH 10.0). Pre-warm buffers to 37°C in a thermomixer.

  • Reaction Initiation: Spike the 10 mM stock into the pre-warmed buffers to achieve a final compound concentration of 100 μM (1% DMSO final). Immediately add Chlorpromazine (10 μM) as an internal standard to track matrix effects and injection volumes[3].

  • Time-Point Sampling: At intervals of t = 0, 15, 30, 60, 120, and 240 minutes, extract a 50 μL aliquot from the reaction vessel.

  • Immediate Quenching (Critical Step):

    • For Basic Samples (pH 10.0): Immediately transfer the 50 μL aliquot into an autosampler vial containing 50 μL of 50 mM HCl.

    • Causality: Neutralizing the pH instantly halts the irreversible base-catalyzed saponification. Without this step, the compound would continue to degrade while sitting in the autosampler, artificially deflating the calculated half-life.

    • For Acidic Samples (pH 1.2): Transfer into 50 μL of 50 mM NaOH to neutralize.

  • LC-MS Analysis: Inject 5 μL onto a reversed-phase HPLC-UV/MS system (C18 column, water/acetonitrile gradient with 0.1% formic acid). Quantify the remaining ester by integrating the UV peak area (at λmax 254 nm) relative to the Chlorpromazine internal standard.

Workflow Prep 10 mM Stock (DMSO) Dilute Dilute to 100 μM (pH 1.2 or 10.0) Prep->Dilute Incubate Incubate 37°C (Thermomixer) Dilute->Incubate Quench Time-Point Sampling & Immediate Quench Incubate->Quench Analyze HPLC-UV/MS (Internal Std) Quench->Analyze

Self-validating experimental workflow for kinetic stability profiling of pyrazole esters.

Conclusion & Strategic Recommendations

Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate presents a distinct stability dichotomy: it is robust under acidic and neutral conditions but highly labile under basic conditions due to irreversible saponification[2].

For researchers utilizing this building block:

  • Formulation: Avoid basic excipients or high-pH buffers during formulation.

  • Assay Design: When testing this compound in basic enzymatic assays, the rapid degradation (t1/2 ~ 1.2 h) will confound IC50 readouts[3].

  • Lead Optimization: If the ester is not acting as a prodrug and is intended to remain intact in vivo, converting the C3 ester to a C3 carboxamide is the most effective strategy to completely bypass hydrolytic liabilities while maintaining the vector of the 1-isobutyl and 5-iodo groups.

References

  • Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: 15.9: Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate

As a Senior Application Scientist, I understand that navigating the safe handling of novel or specialized chemical entities is paramount to both groundbreaking research and the well-being of our scientific community. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that navigating the safe handling of novel or specialized chemical entities is paramount to both groundbreaking research and the well-being of our scientific community. This guide provides a comprehensive operational plan for the safe handling and disposal of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate, grounded in established safety protocols for analogous compounds and best practices in organic chemistry.

Hazard Profile of Structurally Similar Pyrazole Derivatives

Hazard CategoryFindings from Analogous CompoundsCitations
Acute Toxicity (Oral) Harmful if swallowed.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1][2][3]
Respiratory Irritation May cause respiratory irritation.[1]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[4]

Based on this data, it is prudent to treat Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate as a hazardous substance, requiring stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of laboratory safety when handling potentially hazardous compounds. The following is a detailed breakdown of the required PPE, explaining the causality behind each choice.

Eye and Face Protection
  • Requirement: Chemical splash goggles that meet ANSI Z87 standards are mandatory.[5] A face shield should be worn over the goggles if there is a significant risk of splashing or if handling larger quantities.[6]

  • Rationale: Pyrazole derivatives are known to cause serious eye irritation.[1][2][3] Standard safety glasses with side shields may not provide adequate protection from splashes. Chemical splash goggles form a seal around the eyes, offering superior protection.

Hand Protection
  • Requirement: Nitrile gloves are the recommended hand protection.[7][8] It is advisable to double-glove, especially during operations with a higher risk of contamination.

  • Rationale: Nitrile gloves offer good resistance to a range of chemicals, including weak acids, bases, and many organic solvents.[9][10][11][12] Given that this compound is a halogenated organic molecule, nitrile provides a suitable barrier for incidental contact. However, it's crucial to remember that no glove material offers indefinite protection. Gloves should be inspected before use and changed immediately if contamination is suspected or if they show any signs of degradation.

Body Protection
  • Requirement: A full-length laboratory coat, preferably made of a flame-resistant material, must be worn and fully buttoned.[5][7]

  • Rationale: The lab coat serves as a removable barrier to protect your skin and personal clothing from spills and splashes.[13] In the event of a significant spill, the lab coat can be quickly removed to minimize chemical contact with the skin.

Respiratory Protection
  • Requirement: All handling of solid Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate or its solutions should be conducted within a certified chemical fume hood.[6]

  • Rationale: As analogous compounds may cause respiratory irritation, it is crucial to prevent the inhalation of any dust or aerosols.[1] A properly functioning fume hood is the primary engineering control to mitigate this risk. If work must be performed outside of a fume hood where there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[14][15][16][17][18]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure safety and environmental responsibility.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE in the following order: lab coat, inner gloves, outer gloves, and finally, chemical splash goggles and face shield (if necessary).

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling is complete, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove the outer gloves first, followed by the face shield and goggles, then the lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

The disposal of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate and any contaminated materials must be handled with care due to its potential environmental toxicity.[4]

  • Waste Segregation: This compound should be treated as halogenated organic waste.[19][20] Do not mix it with non-halogenated waste streams.

  • Containerization:

    • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.[21][22]

    • Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and clearly labeled halogenated liquid waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate," and the appropriate hazard warnings.

  • Storage: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.

  • Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor. If you are trained and it is safe to do so, contain the spill using an inert absorbent material and collect it into the designated hazardous waste container.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_fume_hood Verify Fume Hood Operation prep_workspace Clear Workspace prep_fume_hood->prep_workspace prep_ppe Gather Required PPE prep_workspace->prep_ppe don_ppe Don PPE prep_ppe->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer Solid don_ppe->weigh_transfer dissolve Prepare Solution (if needed) weigh_transfer->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate Handling Complete segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate.

Logical Relationships in PPE Selection

This diagram illustrates the decision-making process for selecting appropriate PPE based on the identified hazards.

cluster_hazards Identified Hazards cluster_ppe Required PPE hazard_eye Serious Eye Irritation ppe_goggles Chemical Splash Goggles & Face Shield hazard_eye->ppe_goggles Mitigates hazard_skin Skin Irritation ppe_gloves Nitrile Gloves hazard_skin->ppe_gloves Mitigates ppe_coat Lab Coat hazard_skin->ppe_coat Mitigates hazard_resp Respiratory Irritation (Dust/Aerosol) ppe_hood Chemical Fume Hood hazard_resp->ppe_hood Mitigates

Caption: Rationale for PPE selection based on identified hazards.

By adhering to these guidelines, researchers can confidently and safely handle Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate, ensuring both personal safety and environmental compliance.

References

Sources

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